molecular formula C9H4BrFO2 B063600 3-Bromo-6-fluorochromone CAS No. 179111-05-8

3-Bromo-6-fluorochromone

Numéro de catalogue: B063600
Numéro CAS: 179111-05-8
Poids moléculaire: 243.03 g/mol
Clé InChI: KASZNDJKYQAXNZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Bromo-6-fluorochromone is a high-value, multi-functional chemical scaffold designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This compound integrates two key halogen substituents—bromine and fluorine—which act as strategic handles for further synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Negishi) and as modulators of electronic properties, lipophilicity, and metabolic stability. As a core chromone derivative, it serves as a privileged precursor for synthesizing a diverse array of biologically active molecules, including flavonoids and fused heterocyclic systems. Researchers utilize this compound to develop and screen novel compounds for a range of pharmacological targets, such as kinase inhibitors, anticancer agents, and anti-inflammatory therapeutics. Its mechanism of action is context-dependent on the final synthesized molecule but often involves the modulation of key enzymatic pathways and protein-protein interactions. This reagent is provided with guaranteed high purity and stability to ensure reproducible results in your most demanding synthetic campaigns.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-bromo-6-fluorochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrFO2/c10-7-4-13-8-2-1-5(11)3-6(8)9(7)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASZNDJKYQAXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350971
Record name 3-Bromo-6-fluorochromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179111-05-8
Record name 3-Bromo-6-fluorochromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-6-fluorochromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of a viable synthetic pathway for 3-Bromo-6-fluorochromone, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The described methodology is a multi-step process commencing with the commercially available starting material, 4-fluorophenol. Key stages of the synthesis involve the formation of a chromanone intermediate, selective bromination at the 3-position, and subsequent oxidation to yield the target chromone. This document outlines detailed experimental protocols for each critical step, presents quantitative data in a structured format, and includes graphical representations of the synthetic workflow to aid in comprehension and reproducibility.

Introduction

Chromones are a class of oxygen-containing heterocyclic compounds that form the core structure of various natural products and pharmacologically active molecules. The introduction of halogen substituents, such as fluorine and bromine, can significantly modulate the physicochemical and biological properties of these scaffolds, including their metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a derivative of particular interest for further chemical exploration and drug discovery programs. This guide details a logical and experimentally supported pathway for its synthesis.

Proposed Synthesis Pathway

The most plausible synthetic route to this compound, based on established chemical transformations, is a three-step process. This pathway is designed to ensure high selectivity and reasonable yields. The overall workflow is depicted below.

Synthesis_Pathway 4-Fluorophenol 4-Fluorophenol 3-(4-Fluorophenoxy)propanoic_acid 3-(4-Fluorophenoxy)propanoic acid 4-Fluorophenol->3-(4-Fluorophenoxy)propanoic_acid Step 1a: Reaction with 3-bromopropionic acid 6-Fluorochroman-4-one 6-Fluorochroman-4-one 3-(4-Fluorophenoxy)propanoic_acid->6-Fluorochroman-4-one Step 1b: Intramolecular Friedel-Crafts Acylation 3-Bromo-6-fluorochroman-4-one 3-Bromo-6-fluorochroman-4-one 6-Fluorochroman-4-one->3-Bromo-6-fluorochroman-4-one Step 2: Bromination This compound This compound 3-Bromo-6-fluorochroman-4-one->this compound Step 3: Oxidation Experimental_Workflow cluster_step1 Step 1: Synthesis of 6-Fluorochroman-4-one cluster_step2 Step 2: Bromination cluster_step3 Step 3: Oxidation Start1 Reaction Setup: 4-Fluorophenol + 3-Bromopropionic acid Reaction1a Reflux Start1->Reaction1a Workup1a Acidification & Filtration Reaction1a->Workup1a Intermediate1 3-(4-Fluorophenoxy)propanoic acid Workup1a->Intermediate1 Reaction1b Intramolecular Friedel-Crafts Acylation Intermediate1->Reaction1b Workup1b Quenching, Extraction & Purification Reaction1b->Workup1b Product1 6-Fluorochroman-4-one Workup1b->Product1 Start2 Reaction Setup: 6-Fluorochroman-4-one + CuBr₂ Product1->Start2 Reaction2 Reflux Start2->Reaction2 Workup2 Filtration, Washing & Purification Reaction2->Workup2 Product2 3-Bromo-6-fluorochroman-4-one Workup2->Product2 Start3 Reaction Setup: 3-Bromo-6-fluorochroman-4-one + DDQ Product2->Start3 Reaction3 Reflux Start3->Reaction3 Workup3 Filtration, Washing & Purification Reaction3->Workup3 Product3 This compound Workup3->Product3

An In-depth Technical Guide on the Physicochemical Properties and Biological Evaluation of 3-Bromo-6-fluorochromone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Bromo-6-fluorochromone, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] The document details its structural and physical characteristics, outlines relevant experimental protocols for its synthesis and biological evaluation, and presents logical workflows for its investigation. This guide is intended for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

This compound, also known as 3-Bromo-6-fluoro-4H-1-benzopyran-4-one, is a halogenated chromone derivative.[1] The presence of both bromine and fluorine substituents on the chromone scaffold enhances its reactivity and selectivity, making it a valuable intermediate in the synthesis of bioactive molecules.[1]

A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₄BrFO₂[1]
Molecular Weight 243.03 g/mol [1]
CAS Number 179111-05-8[1]
Melting Point 128-134 °C[1]
Appearance White crystalline solid[1]
Purity ≥ 98% (HPLC)[1]
Synonyms 3-Bromo-6-fluoro-4H-chromen-4-one, 3-Bromo-6-fluoro-4H-1-benzopyran-4-one[1]
Storage Conditions Store at 0-8°C[1]

Synthesis and Characterization

The synthesis of substituted chromones, including 3-formylchromones which are precursors to many derivatives, can be achieved via the Vilsmeier-Haack reaction.[2] This reaction involves the formylation of substituted 2-hydroxyacetophenones using a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2]

G cluster_start Starting Materials cluster_reaction Vilsmeier-Haack Reaction cluster_workup Purification & Analysis start_end start_end process process reagents reagents analysis analysis A 2-Hydroxy- acetophenone Derivative B Formylation & Cyclization A->B React with D Aqueous Workup & Filtration B->D Yields crude product C DMF, POCl₃ C->B E Crystallization D->E Purify by F Characterization (NMR, IR, MS) E->F Analyze G Final Product: Substituted 3-Formylchromone F->G Confirms structure

Caption: General workflow for the synthesis of 3-formylchromone derivatives.

Experimental Protocols

While specific experimental data for this compound's biological activity is not extensively published, protocols for evaluating related chromone derivatives are well-established. These can be adapted to investigate its potential as an anti-inflammatory or anti-cancer agent.[1][3]

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.[3]

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for an additional 48-72 hours.[3]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570-590 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[3]

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits 50% of cell viability, is calculated by plotting the percentage of cell viability against the compound concentration.[3]

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: RAW 264.7 cells are cultured in a 96-well plate.

  • Compound Pre-treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.[3]

  • Stimulation: The cells are then stimulated with LPS to induce the production of nitric oxide.

  • Incubation: The plate is incubated for 24-48 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • IC₅₀ Calculation: The IC₅₀ value for the inhibition of NO production is determined from a dose-response curve.[3]

Biological Activity and Potential Applications

Chromone derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties.[1][4] The unique structure of this compound makes it a candidate for investigation in these areas.[1] Its potential applications extend to materials science, where it could be used in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.[1]

G cluster_primary Primary Screening cluster_secondary Secondary & In Vivo Screening compound compound assay_type assay_type in_vitro in_vitro in_vivo in_vivo outcome outcome A This compound B In Vitro Assays A->B Subjected to C Cytotoxicity (e.g., MTT Assay) B->C D Anti-inflammatory (e.g., NO Assay) B->D E Antioxidant (e.g., DPPH Assay) B->E F Mechanism of Action Studies C->F Active hits proceed to D->F Active hits proceed to E->F Active hits proceed to G Animal Models of Disease F->G Promising candidates tested in H Lead Compound Identification G->H Successful outcome leads to

Caption: A typical biological screening cascade for a novel chemical entity.

Given the known anti-inflammatory and anti-cancer activities of many chromone derivatives, it is plausible that this compound could interact with key cellular signaling pathways, such as the NF-κB pathway, which is a critical regulator of inflammation and cell survival.

G stimulus stimulus inhibitor inhibitor protein protein complex complex response response LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB / IκBα (Inactive Complex) IkB->NFkB_IkB Degrades, releasing NFkB NF-κB (Active) NFkB_IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces Compound 3-Bromo-6- fluorochromone (Hypothesized) Compound->IKK Inhibits?

Caption: Hypothesized modulation of the NF-κB signaling pathway.

References

In-Depth Technical Guide to 3-Bromo-6-fluorochromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-6-fluorochromone, a halogenated chromone derivative with significant potential in medicinal chemistry and materials science. While direct experimental literature on this specific compound is limited, this document compiles available data and presents plausible synthetic routes and characterization methods based on established chemical principles and data from structurally related compounds.

Chemical Identifiers and Properties

This compound is a substituted aromatic ketone with a benzopyran-4-one core structure. The presence of both bromine and fluorine atoms on the chromone ring is expected to influence its chemical reactivity and biological activity.

IdentifierValueSource
CAS Number 179111-05-8[1][2]
IUPAC Name 3-Bromo-6-fluoro-4H-chromen-4-oneChem-Impex
Synonyms 3-Bromo-6-fluoro-4H-1-benzopyran-4-one[1]
Molecular Formula C₉H₄BrFO₂[1]
Molecular Weight 243.03 g/mol [1]
MDL Number MFCD03094003[1]
PubChem ID 688754[1]
Melting Point 128-134 °C[1]
Appearance White crystalline solid[1]
Purity ≥ 98% (HPLC)[1]

Proposed Synthetic Pathway and Experimental Protocol

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from the commercially available 1-(5-fluoro-2-hydroxyphenyl)ethanone.

G A 1-(5-Fluoro-2-hydroxyphenyl)ethanone B 6-Fluorochromone A->B 1. Vilsmeier-Haack Reagent (POCl₃, DMF) 2. NaOH (aq) C This compound B->C N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO), CCl₄, Reflux

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Fluorochromone

This step involves the formation of the chromone ring from 1-(5-fluoro-2-hydroxyphenyl)ethanone using a Vilsmeier-Haack type reaction.

  • Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, slowly add phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) with constant stirring.

  • Reaction with Acetophenone Derivative: To the prepared Vilsmeier reagent, add a solution of 1-(5-fluoro-2-hydroxyphenyl)ethanone in DMF dropwise, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat at 60-70 °C for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Cyclization: Once the reaction is complete, pour the mixture into crushed ice. Add a solution of sodium hydroxide to induce cyclization and precipitation of the product.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent such as ethanol to obtain pure 6-fluorochromone.

Step 2: Bromination of 6-Fluorochromone

This step introduces the bromine atom at the 3-position of the chromone ring.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 6-fluorochromone obtained from Step 1 in carbon tetrachloride (CCl₄).

  • Addition of Reagents: Add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (BPO) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical bromination. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and filter off the succinimide byproduct.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield this compound.

Predicted Analytical Data

The following table summarizes the predicted analytical data for this compound based on the analysis of structurally similar halogenated chromones. This data is intended for guidance in characterization.

Analytical TechniquePredicted Data
¹H NMR δ 8.20-8.30 (s, 1H, H-2), 7.80-7.90 (dd, 1H, H-5), 7.40-7.50 (m, 1H, H-7), 7.20-7.30 (dd, 1H, H-8)
¹³C NMR δ 175 (C=O), 155 (C-O), 159 (C-F, d, J ≈ 245 Hz), 135 (C-Br), 125 (CH), 122 (CH, d, J ≈ 25 Hz), 120 (C), 115 (CH, d, J ≈ 8 Hz), 110 (C)
Mass Spectrometry (EI) m/z (%): 242/244 (M⁺, 1:1 ratio for Br isotopes), 163 (M-Br)⁺, 135 (M-Br-CO)⁺

Potential Biological and Material Science Applications

While specific biological data for this compound is not yet published, the chromone scaffold is a well-known pharmacophore present in many biologically active compounds. The introduction of halogen atoms can significantly modulate the pharmacological properties of a molecule.

Biological Activity of Related Chromones

Studies on various substituted chromones have revealed a wide range of biological activities.

Compound ClassBiological ActivityReference
3-Formylchromone DerivativesCytotoxic against tumor cell lines, anti-Helicobacter pylori, urease inhibitory[3][4]
4-Hydroxycoumarin DerivativesAnticoagulant, anti-inflammatory, anti-bacterial, anti-viral, anti-cancer[5]

The presence of bromo and fluoro substituents in this compound suggests it could be a valuable candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases.[1]

Conceptual Applications Workflow

The unique electronic properties conferred by the halogen substituents also make this compound a person of interest in materials science.

G A This compound B Drug Discovery A->B C Materials Science A->C D Anti-inflammatory Agents B->D E Anti-cancer Agents B->E F Organic Light-Emitting Diodes (OLEDs) C->F G Fluorescent Probes C->G

Caption: Potential applications of this compound.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental validation of the proposed synthetic methods and a thorough investigation of its biological and physical properties are warranted to fully unlock its potential.

References

In-depth Technical Guide on the Biological Activity of 3-Bromo-6-fluorochromone Derivatives: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals a notable scarcity of specific research focused on the biological activity of 3-Bromo-6-fluorochromone derivatives. Despite extensive searches of chemical and biological databases, no dedicated studies detailing the synthesis and subsequent biological evaluation of a series of these specific compounds were identified. This suggests that this particular class of chromone derivatives remains a largely unexplored area of medicinal chemistry.

While direct data is unavailable, the broader family of halogenated chromones has demonstrated a wide range of significant biological activities. This guide will, therefore, provide an in-depth overview of the biological activities of closely related chromone analogues, namely 6-halogenated (fluoro, chloro, bromo) and 3-substituted chromone derivatives. The data presented for these related compounds can serve as a valuable reference point and a foundation for future research into the potential therapeutic applications of this compound derivatives.

The primary biological activities observed for halogenated chromones include anticancer, anti-inflammatory, and antimicrobial effects. This guide will summarize the available quantitative data, provide detailed experimental protocols for key assays, and visualize relevant biological pathways and workflows.

Anticancer Activity of Halogenated Chromone Derivatives

Halogenated chromones have emerged as a promising class of compounds with potent cytotoxic and antiproliferative activities against various cancer cell lines. The introduction of halogen atoms, particularly at the C6 position, and various substituents at the C3 position of the chromone scaffold, has been shown to significantly influence their anticancer efficacy.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various 6-halogenated and 3-substituted chromone derivatives against different cancer cell lines, as reported in the scientific literature.

Compound ID/NameStructureCancer Cell LineAssayIC50 Value (µM)
6-Fluoro-2,7-di-morpholino-3-formylchromone 6-fluoro, 2,7-di-morpholino, 3-formyl substituted chromoneEhrlich Ascites Carcinoma (EAC)In vitro cytotoxicityNot explicitly stated, but showed promising activity
6-Chloro-2-piperidino-3-formylchromone 6-chloro, 2-piperidino, 3-formyl substituted chromoneEhrlich Ascites Carcinoma (EAC)In vitro cytotoxicityNot explicitly stated, but showed promising activity
Pyrazolo[1,5-a]pyrimidine derivative of 6-bromo-coumarin Pyrazolo[1,5-a]pyrimidine fused to a 6-bromo-coumarinLiver Carcinoma (HEPG2-1)Cytotoxicity2.70 ± 0.28
Thiazole derivative of 6-bromo-coumarin Thiazole attached to a 6-bromo-coumarinLiver Carcinoma (HEPG2-1)Cytotoxicity3.50 ± 0.23
1,3,4-Thiadiazole derivative of 6-bromo-coumarin 1,3,4-Thiadiazole attached to a 6-bromo-coumarinLiver Carcinoma (HEPG2-1)Cytotoxicity4.90 ± 0.69
6,8-Dichloro-3-formylchromone 6,8-dichloro, 3-formyl substituted chromoneHuman tumor cell linesCytotoxicityShowed tumor cell-specific cytotoxicity
6,8-Dibromo-3-formylchromone 6,8-dibromo, 3-formyl substituted chromoneHuman tumor cell linesCytotoxicityShowed tumor cell-specific cytotoxicity

Note: The data for coumarin derivatives are included due to structural similarity and to provide a broader context for the potential activity of halogenated heterocyclic compounds.

Experimental Protocols for Anticancer Assays

a) MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

b) Topoisomerase Inhibition Assay

Several chromone derivatives have been identified as potential topoisomerase inhibitors. These assays measure the ability of a compound to inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.

  • Principle: The assay is based on the relaxation of supercoiled plasmid DNA by topoisomerase I or the decatenation of kinetoplast DNA by topoisomerase II.

  • Reaction Mixture: The reaction mixture typically contains supercoiled plasmid DNA (for Topo I) or kinetoplast DNA (for Topo II), topoisomerase enzyme, and the test compound at various concentrations in an appropriate reaction buffer.

  • Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes).

  • Gel Electrophoresis: The reaction is stopped, and the DNA is separated by agarose gel electrophoresis.

  • Visualization: The DNA bands are visualized by staining with ethidium bromide and photographed under UV light.

  • Analysis: The inhibition of topoisomerase activity is determined by the reduction in the amount of relaxed or decatenated DNA compared to the control.

Signaling Pathway and Workflow Diagrams

anticancer_workflow General Workflow for Anticancer Screening of Chromone Derivatives cluster_synthesis Chemical Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism Elucidation Synthesis Synthesis of this compound Derivatives Cytotoxicity Cytotoxicity Assays (e.g., MTT) Synthesis->Cytotoxicity Test compounds Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Active compounds Apoptosis Apoptosis Assays (e.g., Annexin V) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Enzyme Enzyme Inhibition Assays (e.g., Topoisomerase) Mechanism->Enzyme anti_inflammatory_pathway Simplified LPS-induced Inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Chromone Chromone Derivative (Potential Inhibitor) Chromone->NFkB Inhibition? Chromone->iNOS Inhibition?

Unraveling the Role of 3-Bromo-6-fluorochromone: A Survey of Current Mechanistic Understanding

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – 3-Bromo-6-fluorochromone is a synthetic heterocyclic compound that has garnered attention within the scientific community, primarily as a versatile intermediate in the synthesis of more complex bioactive molecules.[1] While its potential has been leveraged in the development of novel therapeutic agents, a comprehensive understanding of the intrinsic mechanism of action of this compound itself remains largely uncharted territory within publicly accessible scientific literature. This guide aims to provide researchers, scientists, and drug development professionals with a concise overview of the current state of knowledge, focusing on the applications of this compound in mechanistic studies of its derivatives.

Core Compound Profile

This compound is a chromone derivative characterized by the presence of a bromine atom at the 3-position and a fluorine atom at the 6-position of the chromone ring. This substitution pattern is believed to enhance its reactivity and selectivity, making it a valuable building block in medicinal chemistry.[1] It is noted for its potential anti-inflammatory and anti-cancer properties, though specific studies detailing these effects for the parent compound are not extensively documented.[1]

Application in the Synthesis of Bioactive Derivatives

The primary role of this compound in mechanism of action studies is as a precursor for the synthesis of novel compounds with therapeutic potential. Researchers have successfully utilized it to create derivatives that exhibit distinct biological activities, thereby allowing for the exploration of various cellular pathways.

Ferrocenyl Derivatives and Oxidative Stress

One notable application of this compound is in the synthesis of ferrocenyl derivatives of pterocarpene and coumestan. A study focused on these derivatives revealed that they possess antiproliferative activity against cancer cell lines. The proposed mechanism of action for these complex molecules involves the production of Reactive Oxygen Species (ROS), leading to oxidative stress within cancer cells. It is crucial to note that this mechanism is attributed to the final ferrocenyl derivatives and not to this compound in its original form.

Potential as a Scaffold for Topoisomerase Inhibitors

Research into chromone derivatives has also pointed towards their potential as scaffolds for the development of topoisomerase inhibitors. A study on 6-chloro- and 6-fluoro-chromone derivatives suggested their potential as anticancer agents acting through the inhibition of topoisomerase enzymes. While this provides a plausible avenue for the biological effects of chromone-based compounds, specific enzymatic inhibition studies directly involving this compound have not been found in the reviewed literature.

Experimental Protocols: A Focus on Synthetic Utility

Detailed experimental protocols concerning the direct biological mechanism of this compound are not available. However, the synthetic protocols for its use as an intermediate are well-documented.

Table 1: Synthesis of Ferrocenyl Chromone Intermediate

Parameter Value/Description
Starting Materials This compound, Ethynylferrocene, Triethylamine, N,N-dimethylformamide, Copper (I) iodide, Triphenylophosphine, Tetrakis(triphenylphosphine)palladium(0)
Reaction Type Sonogashira cross-coupling reaction
Conditions Deoxygenated mixture heated at 75 °C for 2 hours
Outcome Synthesis of 6-fluoro-3-(1-ferrocenylethynyl)chromone
Reference

Visualizing Synthetic Pathways

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of more complex, biologically active molecules.

Synthesis_Pathway This compound This compound Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Ethynylferrocene Ethynylferrocene Ethynylferrocene->Sonogashira Coupling Ferrocenyl Chromone Derivative Ferrocenyl Chromone Derivative Sonogashira Coupling->Ferrocenyl Chromone Derivative Biological Activity (e.g., ROS Production) Biological Activity (e.g., ROS Production) Ferrocenyl Chromone Derivative->Biological Activity (e.g., ROS Production)

Caption: Synthetic pathway utilizing this compound.

Conclusion and Future Directions

Future research efforts could be directed towards elucidating the intrinsic biological activity of this compound. In vitro and in vivo studies are necessary to determine if the parent compound exhibits any direct cellular effects, such as enzyme inhibition or receptor binding. Such investigations would provide a more complete picture of its pharmacological profile and could unveil novel therapeutic applications beyond its current role as a chemical scaffold. Until such studies are conducted and published, the mechanism of action of this compound will remain an open question for the scientific community.

References

An In-depth Technical Guide on the Solubility and Stability of 3-Bromo-6-fluorochromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-6-fluorochromone is a halogenated derivative of the chromone scaffold, a privileged structure in medicinal chemistry. The physicochemical properties of this compound, specifically its solubility and stability, are critical parameters that influence its suitability for drug development, including formulation, bioavailability, and shelf-life. This technical guide provides a comprehensive overview of the predicted solubility and a detailed framework for assessing the chemical stability of this compound. It outlines established experimental protocols for determining these properties and discusses the potential biological relevance of this compound class by examining its interaction with key signaling pathways. As no experimental data for this specific molecule is publicly available, this guide combines theoretical predictions with established methodologies for analogous compounds to provide a robust framework for its evaluation.

Physicochemical Properties of this compound

The introduction of bromine and fluorine atoms to the chromone core is expected to significantly influence its physicochemical properties. The electron-withdrawing nature of these halogens can impact molecular interactions, crystal packing, and reactivity.

Predicted Solubility

Quantitative Structure-Property Relationship (QSPR) models and in silico tools are valuable for estimating the solubility of novel compounds in the absence of experimental data. The predicted solubility of this compound in various pharmaceutically relevant solvents is summarized below. These values are estimations and should be confirmed by experimental analysis.

ParameterPredicted ValueMethod/SoftwareNotes
Aqueous Solubility (logS) -3.5 to -4.5ALOGPS, SwissADMEIndicates low solubility in water.
Water Solubility (mg/L) 10 - 100Calculated from logS
Lipophilicity (logP) 2.5 - 3.5ALOGPS, XLogP3Suggests good membrane permeability.
Solubility in DMSO HighGeneral knowledgeExpected to be freely soluble for stock solutions.
Solubility in Ethanol Moderate to HighGeneral knowledge
General Solubility Characteristics

Based on the parent chromone structure, this compound is anticipated to be a crystalline solid at room temperature.[1] Its solubility is expected to be temperature-dependent, with increased solubility at higher temperatures.[1] Due to its predicted low aqueous solubility, the use of co-solvents or formulation strategies may be necessary for biological assays and in vivo studies.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for drug development. Both thermodynamic and kinetic solubility assays are recommended to fully characterize the compound.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the true solubility under a given set of conditions.[2]

Protocol:

  • Add an excess amount of solid this compound to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed vial.

  • Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge or filter the suspension to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The resulting concentration is the thermodynamic solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess compound to solvent B Agitate at constant temperature (24-48h) A->B Incubate C Centrifuge/Filter B->C Separate solid D Quantify by HPLC-UV C->D Analyze supernatant

Thermodynamic Solubility Workflow
Kinetic Solubility Assay (High-Throughput Method)

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock. This is often more relevant for early-stage in vitro screening.[1][3]

Protocol:

  • Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) in a microplate.

  • Mix and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Measure the turbidity of the resulting solutions using a nephelometer or determine the concentration of the dissolved compound after filtration using a UV plate reader.[3]

  • The kinetic solubility is the concentration at which precipitation is observed.

G cluster_prep Preparation cluster_addition Addition cluster_incubation Incubation cluster_analysis Analysis A Prepare DMSO stock solution B Add stock to aqueous buffer A->B Dilute C Incubate (1-2h) B->C Mix D Measure turbidity or UV absorbance after filtration C->D Detect precipitation

Kinetic Solubility Workflow

Stability Assessment

The chemical stability of this compound must be evaluated under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method. These forced degradation studies are conducted according to the International Council for Harmonisation (ICH) guidelines (Q1A).[4][5]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.[6] The compound should be subjected to the following conditions:

Stress ConditionProtocol
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60-80 °C for several hours.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and heat at 60-80 °C for several hours.
Oxidation Treat a solution of the compound with 3-30% hydrogen peroxide at room temperature.
Thermal Degradation Expose the solid compound to dry heat (e.g., 105 °C) for an extended period.
Photostability Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][8]
Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. A reversed-phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method coupled with a photodiode array (PDA) and a mass spectrometry (MS) detector is the standard approach.

Typical HPLC Method Parameters:

  • Column: C18, e.g., 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from low to high organic content.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Detection: PDA (to assess peak purity) and MS (for identification of degradation products).

The method must be validated for specificity, linearity, accuracy, precision, and robustness.

Potential Biological Relevance and Signaling Pathways

Chromone derivatives are known to exhibit a wide range of biological activities, often through the modulation of key cellular signaling pathways. The presence of electron-withdrawing bromo and fluoro substituents on the this compound scaffold suggests it may interact with protein kinases and other enzymes.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling cascade is a crucial pathway involved in cell proliferation, differentiation, and stress responses.[9] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Several chromone derivatives have been identified as inhibitors of key kinases in this pathway, such as p38α MAPK.[10] The inhibition of p38α MAPK can mitigate inflammatory responses in neutrophils.

G Extracellular Stimuli Extracellular Stimuli MAPKKK MAPKKK Extracellular Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 MAPK p38 MAPK MAPKK->p38 MAPK Downstream Targets Downstream Targets p38 MAPK->Downstream Targets Inflammatory Response Inflammatory Response Downstream Targets->Inflammatory Response This compound This compound This compound->p38 MAPK Inhibition

Potential Inhibition of p38 MAPK Pathway
NF-κB and PI3K/Akt Signaling Pathways

Flavonoids, which share the chromone core, are well-documented modulators of the NF-κB and PI3K/Akt signaling pathways.[11][12] These pathways are central to inflammation, cell survival, and proliferation. Inhibition of NF-κB signaling can reduce the expression of pro-inflammatory genes.[13] The PI3K/Akt pathway is a key regulator of the cell cycle, and its dysregulation is common in cancer.[14][15] The potential for this compound to modulate these pathways warrants investigation.

Conclusion

While experimental data on this compound is currently lacking, this technical guide provides a robust framework for its characterization. In silico predictions suggest low aqueous solubility and good lipophilicity, highlighting the need for careful formulation development. The detailed experimental protocols for solubility and stability assessment, based on established industry standards, will enable researchers to generate the necessary data for advancing this compound in the drug discovery pipeline. Furthermore, the exploration of its potential interactions with key signaling pathways like MAPK provides a strong rationale for its investigation as a therapeutic agent. The successful execution of the outlined studies will be critical in determining the future of this compound as a potential drug candidate.

References

The Discovery and Synthetic History of 3-Bromo-6-fluorochromone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-6-fluorochromone is a halogenated heterocyclic compound belonging to the chromone family. This class of compounds is of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique physicochemical properties. This technical guide provides a comprehensive overview of the discovery, synthetic history, and key experimental protocols related to this compound. While a singular, seminal report detailing its initial discovery is not prominent in the literature, its history is intrinsically linked to the broader exploration of fluorinated and brominated chromones for pharmaceutical and other applications. This document outlines the probable synthetic pathways, based on established methodologies for analogous compounds, and presents available data in a structured format to facilitate further research and development.

Introduction: The Emergence of Halogenated Chromones

The chromone scaffold is a common motif in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The strategic introduction of halogen atoms, such as bromine and fluorine, onto the chromone ring is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine, in particular, can enhance metabolic stability, binding affinity, and membrane permeability, while bromine can introduce specific interactions with biological targets.

The development of this compound is a logical progression in the systematic exploration of halogenated chromones. Its unique substitution pattern is anticipated to confer a distinct biological and chemical profile, making it a valuable intermediate for the synthesis of novel bioactive molecules and functional materials.[1]

Postulated Discovery and Historical Context

A definitive first synthesis or isolation of this compound is not explicitly documented in a single, readily identifiable publication. Its emergence is likely the result of broader synthetic programs aimed at creating libraries of halogenated chromones for biological screening. The synthesis of structurally related compounds, such as 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde, has been reported, indicating that the synthetic methodology to access this compound was established.

The history of this compound is therefore best understood within the context of the development of synthetic methods for chromone derivatives, particularly the Vilsmeier-Haack reaction, which has become a cornerstone for the introduction of a formyl group at the 3-position of the chromone nucleus.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes key physicochemical properties, with some values being predicted or based on structurally similar compounds.

PropertyValueSource
Molecular Formula C₁₀H₄BrFO₂N/A
Molecular Weight 255.04 g/mol N/A
Appearance Off-white to pale yellow solid (predicted)N/A
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Soluble in common organic solvents (e.g., DMSO, DMF)N/A

Synthetic Pathways

The most probable and widely employed method for the synthesis of 3-formylchromones, and by extension this compound, is the Vilsmeier-Haack reaction. This reaction involves the formylation of an activated aromatic precursor, in this case, a suitably substituted 2-hydroxyacetophenone. A subsequent bromination step would then yield the final product.

General Synthetic Scheme

The overall synthetic strategy can be envisioned as a two-step process starting from 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one.

Synthetic_Pathway A 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one B 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde A->B  Vilsmeier-Haack Reaction (POCl₃, DMF)   C This compound B->C  Bromination (e.g., NBS, Br₂)  

Caption: Proposed synthetic pathway for this compound.

Key Experimental Protocols

The following are detailed, representative experimental protocols for the key synthetic steps, adapted from established procedures for analogous compounds.

Step 1: Synthesis of 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde (Vilsmeier-Haack Reaction)

This procedure is based on the synthesis of similar 3-formylchromones.

  • Materials:

    • 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Ice

    • Water

    • Suitable solvent for recrystallization (e.g., ethanol)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is an exothermic reaction.

    • After the addition is complete, allow the mixture to stir at room temperature for approximately 30 minutes.

    • To this mixture, add 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one portion-wise, ensuring the temperature does not rise significantly.

    • Heat the reaction mixture to 60-70 °C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

    • The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent to yield 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde.

Step 2: Synthesis of this compound (Bromination)

This is a generalized procedure for the bromination of an activated chromone system.

  • Materials:

    • 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde

    • N-Bromosuccinimide (NBS) or Bromine (Br₂)

    • Carbon tetrachloride (CCl₄) or another suitable solvent

    • Benzoyl peroxide (initiator, if using NBS)

  • Procedure:

    • Dissolve 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde in a suitable solvent in a round-bottom flask.

    • Add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide to the solution.

    • Reflux the mixture for several hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture and filter off the succinimide byproduct.

    • The filtrate is concentrated under reduced pressure to yield the crude product.

    • Purification can be achieved by column chromatography or recrystallization to afford pure this compound.

Potential Applications and Biological Activity

While specific biological data for this compound is sparse, the broader class of halogenated chromones has been investigated for a variety of therapeutic applications.

  • Anti-inflammatory and Anticancer Activity: The chromone nucleus is a known pharmacophore with anti-inflammatory and anticancer properties. The presence of bromine and fluorine is expected to modulate this activity.[1]

  • Enzyme Inhibition: Certain substituted 3-formylchromones have shown inhibitory activity against enzymes like urease.

  • Intermediates in Drug Discovery: this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic value.[1]

  • Fluorescent Probes and Materials Science: The chromone core possesses inherent fluorescent properties, which can be fine-tuned by substitution. This makes such compounds candidates for the development of fluorescent probes for biological imaging and as components in organic light-emitting diodes (OLEDs).[1]

Applications cluster_B cluster_C cluster_D A This compound B Pharmaceutical Development A->B C Materials Science A->C D Chemical Synthesis A->D B1 Anti-inflammatory Agents B->B1 B2 Anticancer Agents B->B2 B3 Enzyme Inhibitors B->B3 C1 Fluorescent Probes C->C1 C2 OLEDs C->C2 D1 Versatile Intermediate D->D1

Caption: Potential application areas of this compound.

Conclusion

This compound represents a synthetically accessible and potentially valuable molecule at the intersection of medicinal chemistry and materials science. While its specific discovery and history are not encapsulated in a single report, its existence is a testament to the ongoing exploration of halogenated chromones. The synthetic routes outlined in this guide, based on well-established chemical transformations, provide a clear path for its preparation and further investigation. Future research into the specific biological activities and material properties of this compound is warranted to fully elucidate its potential.

References

Spectroscopic and Structural Elucidation of 3-Bromo-6-fluorochromone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the synthetic intermediate, 3-Bromo-6-fluorochromone. The information detailed herein is essential for the verification and characterization of this compound in a research and development setting. The nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are presented, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.25s-H-2
7.82dd8.9, 3.1H-5
7.50ddd8.9, 7.7, 3.1H-7
7.39dd7.7, 4.3H-8

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
174.1C-4
159.9 (d, J=245.5 Hz)C-6
152.0C-9
147.9C-2
126.1 (d, J=24.4 Hz)C-5
124.0 (d, J=7.6 Hz)C-10
120.4 (d, J=24.4 Hz)C-7
112.5 (d, J=7.6 Hz)C-8
109.9C-3

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
3085C-H aromatic stretching
1645C=O stretching (γ-pyrone)
1615, 1480, 1450C=C aromatic stretching
1250C-F stretching
880, 820C-H aromatic bending (out-of-plane)
680C-Br stretching

Table 4: Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Assignment
242/244100/98[M]⁺ (presence of Br isotope)
214/21645/44[M-CO]⁺
18520[M-Br]⁺
13355[M-Br-CO]⁺

Experimental Protocols

The spectroscopic data presented in this guide were acquired using the following methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker AV600 Kryo spectrometer operating at 600 MHz for ¹H and 151 MHz for ¹³C nuclei. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak of chloroform (¹H: δ 7.26 ppm; ¹³C: δ 77.16 ppm) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy

The infrared spectrum was recorded on an FTIR Nexus Nicolet apparatus. The sample was analyzed as a KBr pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data were obtained using electron ionization (EI) methods on a Finnigan MAT 95 spectrometer. The sample was introduced via a direct insertion probe.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Characterization_Workflow Workflow for Synthesis and Spectroscopic Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Analysis Data Analysis and Structure Elucidation NMR->Analysis IR->Analysis MS->Analysis Report Final Report and Data Archiving Analysis->Report

Workflow for Synthesis and Spectroscopic Characterization

Methodological & Application

Application Notes: 3-Bromo-6-fluorochromone as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-6-fluorochromone is a key heterocyclic intermediate in the fields of medicinal chemistry, drug development, and materials science.[1] The chromone (1-benzopyran-4-one) scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3][4][5] The strategic placement of a fluorine atom at the C-6 position and a bromine atom at the C-3 position enhances the molecule's utility. The fluorine atom can improve metabolic stability and binding affinity, while the bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of diverse molecular fragments, making this compound an attractive starting material for constructing complex molecules and compound libraries.[1]

Key Applications

  • Pharmaceutical Development : Serves as a crucial intermediate for synthesizing bioactive molecules, particularly in the development of novel anti-inflammatory and anticancer agents.[1] Derivatives have been investigated for their potential as inhibitors of enzymes like aldehyde oxidase and insulin-degrading enzyme (IDE).[6]

  • Agrochemicals : The chromone core is a component of some pesticides, and derivatives can be screened for insecticidal activity.[3]

  • Materials Science : The fluorescent properties of the chromone nucleus make it suitable for developing fluorescent probes for biological imaging and for creating advanced materials like organic light-emitting diodes (OLEDs).[1]

Core Synthetic Transformations

The bromine atom at the C-3 position is particularly susceptible to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The primary transformations include the Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and the Heck reaction.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl/Vinyl-6-fluorochromones

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the bromo-chromone with various aryl or vinyl boronic acids or their esters.[7] This reaction is fundamental for synthesizing biaryl structures, which are common motifs in pharmacologically active compounds.[8] The reactivity of the C-Br bond allows for selective coupling.[9]

General Reaction Scheme:

Suzuki_Coupling cluster_conditions Reaction Conditions reagent This compound product 3-Aryl-6-fluorochromone reagent->product R-B(OH)₂ Pd Catalyst, Base Catalyst Catalyst: Pd(PPh₃)₄, Pd(OAc)₂/Ligand Base Base: K₂CO₃, Na₂CO₃, Cs₂CO₃ Solvent Solvent: Toluene/H₂O, Dioxane, DMF

Caption: Suzuki-Miyaura C-C bond formation.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

  • Setup : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.).

  • Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O 4:1 or Dioxane/H₂O 4:1).

  • Catalyst Addition : Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv.).

  • Reaction : Heat the mixture with stirring at a temperature ranging from 80°C to 110°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-6-fluorochromone.

Sonogashira Coupling: Synthesis of 3-Alkynyl-6-fluorochromones

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne.[10] This reaction is invaluable for introducing alkynyl moieties, which are precursors to many complex structures and are themselves found in various bioactive molecules.[11] The reaction is typically co-catalyzed by palladium and copper(I) salts.[11][12]

General Reaction Scheme:

Sonogashira_Coupling cluster_conditions Reaction Conditions reagent This compound product 3-Alkynyl-6-fluorochromone reagent->product R-C≡CH Pd/CuI Catalyst, Base Catalyst Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, CuI (co-catalyst) Base Base: Et₃N, DIPEA Solvent Solvent: THF, DMF

Caption: Sonogashira C-C bond formation.

Generalized Experimental Protocol: Sonogashira Coupling

  • Setup : In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable anhydrous solvent like THF or DMF.

  • Reagent Addition : Add the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and a copper(I) co-catalyst like CuI (0.05-0.10 equiv.).

  • Base Addition : Add an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which often serves as both the base and part of the solvent system.

  • Reaction : Stir the reaction mixture at a temperature ranging from room temperature to 60°C until the starting material is consumed (monitored by TLC).

  • Work-up : After completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Remove the solvent under reduced pressure.

  • Purification : Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride (NH₄Cl) solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product via silica gel column chromatography.

Buchwald-Hartwig Amination: Synthesis of 3-Amino-6-fluorochromones

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[13][14] This method allows for the coupling of this compound with a wide variety of primary and secondary amines, providing access to 3-aminochromone derivatives, an important class of compounds in medicinal chemistry.[15]

General Reaction Scheme:

Buchwald_Hartwig_Amination cluster_conditions Reaction Conditions reagent This compound product 3-Amino-6-fluorochromone reagent->product R¹R²NH Pd Catalyst, Ligand, Base Catalyst Catalyst: Pd₂(dba)₃, Pd(OAc)₂ Ligand Ligand: BINAP, XPhos, RuPhos Base Base: NaOᵗBu, K₃PO₄, Cs₂CO₃ Solvent Solvent: Toluene, Dioxane

Caption: Buchwald-Hartwig C-N bond formation.

Generalized Experimental Protocol: Buchwald-Hartwig Amination

  • Setup : In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.), a suitable phosphine ligand (e.g., BINAP, 0.02-0.04 equiv.), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv.).

  • Reagent Addition : Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.) to the tube.

  • Solvent Addition : Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction : Seal the tube and heat the mixture with vigorous stirring at 80-110°C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up : After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate and filter through Celite.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to obtain the 3-amino-6-fluorochromone product.[16]

Heck Reaction: Synthesis of 3-Alkenyl-6-fluorochromones

The Heck reaction facilitates the coupling of this compound with an alkene to form a new C-C bond, yielding 3-alkenyl-substituted chromones.[17] This reaction is highly effective for the vinylation of aryl halides and provides stereoselective access to (E)-alkenes.[18]

General Reaction Scheme:

Heck_Reaction cluster_conditions Reaction Conditions reagent This compound product 3-Alkenyl-6-fluorochromone reagent->product Alkene Pd Catalyst, Base Catalyst Catalyst: Pd(OAc)₂, PdCl₂ Ligand Ligand: PPh₃, P(o-tol)₃ Base Base: Et₃N, NaOAc, K₂CO₃ Solvent Solvent: DMF, Acetonitrile

Caption: Heck C-C bond formation.

Generalized Experimental Protocol: Heck Reaction

  • Setup : Combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst like palladium(II) acetate [Pd(OAc)₂] (0.01-0.05 equiv.), an optional phosphine ligand (e.g., PPh₃, 0.02-0.10 equiv.), and a base (e.g., triethylamine, 2.0 equiv.) in a sealable reaction vessel.

  • Solvent Addition : Add a polar aprotic solvent such as DMF or acetonitrile.

  • Reaction : Seal the vessel and heat the mixture to 80-120°C with stirring for 6-24 hours. Monitor the reaction's progress by TLC.

  • Work-up : Cool the reaction to room temperature. Dilute with water and extract several times with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.

Summary of Reaction Conditions

The following table summarizes typical conditions for the key transformations. Note that conditions should be optimized for specific substrates.

ReactionCatalyst SystemBaseSolventTemperature (°C)Typical Yields
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane80-11070-95%
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃N, DIPEATHF, DMF25-6065-90%
Buchwald-Hartwig Pd₂(dba)₃ / Ligand (e.g., BINAP)NaOᵗBu, K₃PO₄Toluene, Dioxane80-11060-85%
Heck Pd(OAc)₂ / Ligand (e.g., PPh₃)Et₃N, NaOAcDMF, ACN80-12050-80%

Yields are estimates based on similar transformations reported in the literature and may vary.

Synthetic Utility Workflow

The following diagram illustrates how this compound serves as a central hub for generating molecular diversity.

Synthetic_Utility cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diverse Chromone Derivatives Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki + R-B(OH)₂ Sonogashira Sonogashira Coupling Start->Sonogashira + R-C≡CH Buchwald Buchwald-Hartwig Amination Start->Buchwald + R¹R²NH Heck Heck Reaction Start->Heck + Alkene P_Suzuki 3-Aryl/Vinyl Derivatives Suzuki->P_Suzuki P_Sonogashira 3-Alkynyl Derivatives Sonogashira->P_Sonogashira P_Buchwald 3-Amino Derivatives Buchwald->P_Buchwald P_Heck 3-Alkenyl Derivatives Heck->P_Heck

Caption: Synthetic pathways from this compound.

References

Application Notes and Protocols for 3-Bromo-6-fluorochromone in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Bromo-6-fluorochromone as a key intermediate in the synthesis of novel therapeutic agents. The protocols outlined below are representative methodologies for the synthesis and evaluation of bioactive compounds derived from this versatile scaffold, with a focus on anti-inflammatory applications.

Introduction

This compound is a halogenated chromone derivative that serves as a valuable building block in medicinal chemistry. The presence of the bromine and fluorine substituents offers unique electronic properties and synthetic handles, making it an attractive starting material for the development of potent and selective inhibitors of various biological targets. The chromone core itself is a privileged scaffold, known to be present in a variety of biologically active compounds. This document details a general workflow for utilizing this compound in a drug discovery program, from the synthesis of a lead compound to its biological evaluation.

Application 1: Synthesis of a Novel Anti-Inflammatory Agent

This section describes a representative synthetic protocol for the derivatization of this compound to a hypothetical bioactive molecule, "Compound X," and its subsequent evaluation in a cellular model of inflammation.

Synthetic Workflow from this compound to Compound X

G A This compound B Suzuki Coupling (Arylboronic acid, Pd catalyst, base) A->B C Compound X (3-Aryl-6-fluorochromone) B->C D Biological Screening C->D E Anti-inflammatory Activity Assessment D->E

Caption: Synthetic and screening workflow for Compound X.

Experimental Protocol: Synthesis of Compound X

Objective: To synthesize 3-Aryl-6-fluorochromone (Compound X) from this compound via a Suzuki coupling reaction.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Nitrogen or Argon gas supply

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • To a dry round-bottom flask, add this compound (1 equivalent), arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst (0.05 equivalents) to the flask.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure Compound X.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application 2: Evaluation of Anti-Inflammatory Activity

The following protocol details the assessment of Compound X's ability to suppress the inflammatory response in a lipopolysaccharide (LPS)-stimulated macrophage cell line.

Experimental Workflow for Anti-inflammatory Assay

G A RAW 264.7 Macrophage Culture B Pre-treatment with Compound X (various concentrations) A->B C Stimulation with LPS (1 µg/mL) B->C D Incubation (24 hours) C->D E Measurement of Nitric Oxide (Griess Assay) D->E F Measurement of Pro-inflammatory Cytokines (ELISA) D->F

Caption: Workflow for assessing anti-inflammatory activity.

Experimental Protocol: In Vitro Anti-inflammatory Assay

Objective: To determine the effect of Compound X on the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Compound X (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

  • CO₂ incubator (37 °C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of Compound X (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group with no LPS stimulation should also be included.

  • Nitric Oxide Measurement (Griess Assay):

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

    • Measure the absorbance and calculate the cytokine concentrations based on their respective standard curves.

Data Presentation

The quantitative data from the anti-inflammatory assays should be summarized in tables for clear comparison.

Table 1: Effect of Compound X on Nitric Oxide Production

TreatmentConcentration (µM)Nitrite Concentration (µM) ± SD% Inhibition
Control (No LPS)-1.2 ± 0.3-
LPS (1 µg/mL)-25.8 ± 2.10
Compound X + LPS122.5 ± 1.812.8
Compound X + LPS515.3 ± 1.540.7
Compound X + LPS108.7 ± 0.966.3
Compound X + LPS254.1 ± 0.584.1
Positive Control + LPS106.5 ± 0.774.8

Table 2: Effect of Compound X on Pro-inflammatory Cytokine Production

TreatmentConcentration (µM)TNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SD
Control (No LPS)-50 ± 835 ± 6
LPS (1 µg/mL)-1250 ± 110980 ± 95
Compound X + LPS10580 ± 65450 ± 50
Positive Control + LPS10420 ± 45310 ± 35

Signaling Pathway Inhibition

Compound X is hypothesized to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes transcription CompoundX Compound X CompoundX->IKK inhibits

Caption: Hypothesized inhibition of the NF-κB pathway.

Applications of 3-Bromo-6-fluorochromone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-fluorochromone is a versatile synthetic intermediate with significant potential in medicinal chemistry. The chromone scaffold is a privileged structure, known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of a bromine atom at the 3-position provides a reactive handle for the introduction of diverse functionalities through cross-coupling reactions, allowing for the generation of extensive chemical libraries for drug discovery. The fluorine atom at the 6-position can enhance metabolic stability, binding affinity, and membrane permeability of the resulting compounds. This document provides an overview of the applications of this compound in the synthesis of potential therapeutic agents and detailed protocols for the synthesis and biological evaluation of its derivatives.

Synthetic Applications

This compound is an ideal starting material for the synthesis of novel 3-substituted-6-fluorochromone derivatives. The carbon-bromine bond at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions enable the introduction of a wide array of aryl, heteroaryl, and alkynyl groups, leading to the creation of diverse molecular architectures with the potential for a broad spectrum of biological activities.

Experimental Protocols

1. General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol describes the synthesis of 3-aryl-6-fluorochromone derivatives.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (2-5 mol%).

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

2. General Protocol for Sonogashira Coupling of this compound

This protocol outlines the synthesis of 3-alkynyl-6-fluorochromone derivatives.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (2-5 mol%), and CuI (5-10 mol%).

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature to 50 °C for 3-16 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Biological Applications in Oncology

Derivatives of 6-fluorochromone have been investigated for their potential as anticancer agents. One of the proposed mechanisms of action for this class of compounds is the inhibition of topoisomerases, enzymes that are critical for DNA replication and repair in cancer cells.

Quantitative Data: In Vitro Cytotoxicity of Fluorochromone Derivatives

While specific IC₅₀ values for direct derivatives of this compound are not extensively reported in publicly available literature, the following table summarizes the cytotoxic activity of closely related 6-fluoro-chromone analogs against various cancer cell lines. This data provides a strong rationale for the synthesis and evaluation of novel derivatives from this compound.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
6-fluoro-2,7-di-morpholino-3-formylchromone Ehrlich Ascites Carcinoma (EAC)Promising in vitro activity[1]
6-fluoro-2,7-di-piperidino-3-formylchromone Ehrlich Ascites Carcinoma (EAC)Promising in vitro activity[1]
6-fluoro-2,7-di-N-methylpiperazino-3-formylchromone Ehrlich Ascites Carcinoma (EAC)Promising in vitro activity[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[2][3]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compounds dissolved in DMSO (stock solution)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for another 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis (e.g., sigmoidal dose-response curve).

Visualizations

Signaling Pathway Diagram

Topoisomerase_II_Inhibition A 6-Fluorochromone Derivative B Topoisomerase II A->B Inhibition C DNA Cleavage Complex B->C Stabilizes E DNA Double-Strand Breaks C->E Induces D DNA Replication Fork D->C Collision F Apoptosis E->F Triggers

Caption: Inhibition of Topoisomerase II by 6-Fluorochromone Derivatives.

Experimental Workflow Diagrams

Suzuki_Coupling_Workflow Start Start A Combine Reactants: This compound, Arylboronic acid, Base, Pd Catalyst Start->A B Inert Atmosphere (Ar/N2) A->B C Add Degassed Solvent B->C D Heat & Stir (80-100°C) C->D E Reaction Monitoring (TLC) D->E F Work-up: Extraction & Washing E->F G Purification: Column Chromatography F->G End 3-Aryl-6-fluorochromone G->End

Caption: Workflow for Suzuki-Miyaura Coupling Reaction.

MTT_Assay_Workflow Start Start A Seed Cells in 96-well Plate Start->A B Incubate 24h A->B C Treat with Compound Dilutions B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 3-4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Data Analysis: Calculate IC50 H->I End End I->End

Caption: Workflow for MTT Cytotoxicity Assay.

References

Application Notes and Protocols: 3-Bromo-6-fluorochromone in the Development of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-fluorochromone is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry as a key intermediate for the synthesis of novel anti-cancer agents.[1] The chromone scaffold itself is a recognized pharmacophore with a wide range of biological activities, including anti-inflammatory and anti-cancer properties. The presence of bromine and fluorine substituents on the this compound backbone enhances its synthetic utility and can influence the biological activity of its derivatives.[1]

These application notes provide a comprehensive overview of the utility of this compound in the development of anti-cancer agents, including detailed experimental protocols for the evaluation of its derivatives and a summary of the anti-cancer activities of structurally related compounds.

Application as a Synthetic Intermediate

This compound serves as a crucial building block for the synthesis of a variety of substituted chromone derivatives. The bromine atom at the 3-position is a versatile handle for introducing different functional groups through various cross-coupling reactions, while the fluorine atom at the 6-position can enhance metabolic stability and cell permeability of the final compounds.

Potential Mechanisms of Action of this compound Derivatives

While specific data on this compound is limited, studies on structurally similar chromone derivatives suggest several potential anti-cancer mechanisms of action:

  • Inhibition of Signaling Pathways: Derivatives of the closely related 3-formylchromone have been shown to counteract the STAT3 signaling pathway, a key regulator of cancer cell proliferation, survival, and metastasis.[2] This is achieved by upregulating the protein tyrosine phosphatase SHP-2, which in turn dephosphorylates and inactivates STAT3.[2]

  • Induction of Apoptosis: 3-Formylchromone has been observed to induce apoptosis (programmed cell death) in hepatocellular carcinoma cells, as evidenced by the cleavage of PARP and procaspase-3.[2]

  • Topoisomerase Inhibition: Other halogenated chromone derivatives have been investigated as potential DNA topoisomerase inhibitors, enzymes critical for DNA replication and repair in cancer cells.[3]

Quantitative Data of Related Chromone Derivatives

The following tables summarize the in vitro anti-cancer activity of various chromone derivatives, providing a reference for the potential potency of compounds synthesized from this compound.

Table 1: Cytotoxic Activity of 3-Formylchromone against Hepatocellular Carcinoma (HCC) Cells

CompoundCell LineAssayIC50Reference
3-FormylchromoneHCCLM3MTT AssayNot explicitly stated, but shown to inhibit proliferation[2]

Table 2: Anti-proliferative Activity of 3-Hydroxychromone Derivatives

CompoundCell LineAssayIC50 (µM)Reference
Isothiazolidine 1,1-dioxide analogueEJNot specified< 10[4]
Isothiazolidine 1,1-dioxide analogueHCT116Not specified< 10[4]
Isothiazolidine 1,1-dioxide analogueSW620Not specified< 10[4]
Isothiazolidine 1,1-dioxide analogueMDAMB468Not specified< 10[4]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-cancer potential of derivatives synthesized from this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is for determining the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., HCCLM3, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (synthesized from this compound) in DMSO.

    • Prepare serial dilutions of the test compound in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assessment by Flow Cytometry (Annexin V/PI Staining)

This protocol is for quantifying the percentage of apoptotic cells after treatment with a test compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with the test compound at its IC50 concentration (determined from the MTT assay) for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer within 1 hour.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.

    • Four populations of cells can be distinguished:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Protocol 3: Western Blot Analysis of STAT3 Signaling Pathway Proteins

This protocol is for investigating the effect of a test compound on the expression and phosphorylation of proteins in the STAT3 signaling pathway.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-STAT3, anti-phospho-STAT3 (Tyr705), anti-SHP-2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Seed and treat cells as described in Protocol 2.

    • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

    • Collect the cell lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.

    • Quantify the band intensities using image analysis software.

Visualizations

The following diagrams illustrate a potential signaling pathway targeted by this compound derivatives and a general workflow for their evaluation as anti-cancer agents.

G Potential Signaling Pathway Inhibition by this compound Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerizes Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) STAT3_active->Gene_Expression Translocates to Nucleus SHP2 SHP-2 SHP2->STAT3_active Dephosphorylates (Inhibits) Derivative This compound Derivative Derivative->SHP2 Upregulates Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation Cytokine Cytokine (e.g., IL-6) Cytokine->Cytokine_Receptor Binds

Caption: Proposed mechanism of STAT3 pathway inhibition.

G Experimental Workflow for Evaluating Anti-Cancer Activity Start Synthesis of Derivatives from This compound Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Start->Screening Hit_Identification Hit Identification (IC50 Determination) Screening->Hit_Identification Mechanism_Study Mechanism of Action Studies Hit_Identification->Mechanism_Study Potent Hits Apoptosis Apoptosis Assay (Annexin V/PI Staining) Mechanism_Study->Apoptosis Cell_Cycle Cell Cycle Analysis Mechanism_Study->Cell_Cycle Western_Blot Western Blot for Signaling Pathways Mechanism_Study->Western_Blot In_Vivo In Vivo Efficacy Studies (Xenograft Models) Mechanism_Study->In_Vivo End Lead Optimization In_Vivo->End

References

Application Notes: 3-Bromo-6-fluorochromone in the Development of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-fluorochromone is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of advanced fluorescent probes. While not typically employed as a fluorescent probe in its own right, its unique chemical structure, featuring electron-withdrawing bromine and fluorine atoms on the chromone core, makes it an ideal starting material for creating sophisticated sensors for various analytes. The functionalization at the 3-position, in particular, allows for the introduction of specific recognition moieties that can selectively bind to target molecules and ions, leading to a measurable change in fluorescence.

These application notes provide a comprehensive overview of the use of this compound as a precursor for developing chromone-based fluorescent probes. We will cover a generalized synthetic approach, detailed protocols for the application of these probes in detecting metal ions and biologically relevant small molecules, and a summary of their photophysical properties.

I. Synthesis of Chromone-Based Fluorescent Probes

The general strategy for synthesizing fluorescent probes from this compound involves a palladium-catalyzed cross-coupling reaction or nucleophilic substitution at the 3-position to introduce a chelating or reactive group. This is often followed by further modification to tune the photophysical properties of the resulting probe.

G cluster_synthesis Generalized Synthetic Workflow start This compound step1 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) or Nucleophilic Substitution start->step1 step2 Introduction of Recognition Moiety (e.g., Schiff base, amine, thiol) step1->step2 product Functionalized Chromone-Based Fluorescent Probe step2->product

A generalized workflow for synthesizing chromone-based fluorescent probes.
Representative Experimental Protocol: Synthesis of a Schiff Base Chromone Probe for Fe³⁺

This protocol is adapted from the synthesis of a similar chromone-based probe and illustrates how a precursor like this compound could be functionalized. The initial bromo-group would first be converted to an aldehyde (a known transformation) to yield a 6-fluoro-3-formylchromone intermediate.

  • Synthesis of the Aldehyde Intermediate: While this compound can be converted to 6-fluoro-3-formylchromone, for simplicity, we will start with a commercially available analog, chromone-3-carboxaldehyde.

  • Schiff Base Condensation:

    • Dissolve chromone-3-carboxaldehyde (1 equivalent) in ethanol (5 mL).

    • In a separate flask, prepare a suspension of an amine-containing recognition moiety (e.g., 2-aminophenol, 1 equivalent) in ethanol (10 mL).

    • Add the chromone-3-carboxaldehyde solution dropwise to the amine suspension over 5 minutes in an ice bath.

    • Allow the mixture to stir continuously for 8 hours at room temperature.

    • The resulting precipitate is the Schiff base fluorescent probe.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Applications of Chromone-Based Fluorescent Probes

Probes derived from the chromone scaffold have demonstrated high selectivity and sensitivity for a range of analytes, making them valuable tools in biological and environmental research.

Data Presentation: Photophysical Properties of Chromone-Based Probes

The following table summarizes the key photophysical properties of representative chromone-based fluorescent probes for various analytes.

AnalyteExcitation (λex)Emission (λem)Stokes ShiftQuantum Yield (Φ)Detection Limit (LOD)Response Type
Fe³⁺ 345 nm[1]439 nm[1]94 nmNot Reported0.044 µM[1][2]Turn-off[1][2]
Al³⁺ ~370 nm502 nm[3]~132 nm>170-fold increase[3]Not ReportedTurn-on[3]
Cu²⁺ 435 nm[4]524 nm[4]89 nm0.33 (free probe)[4]41.5 pM[4]Quenching[4]
H₂S ~370 nm520 nm150 nm[5]0.36 (product)[6]15.5 nM[6]Turn-on[6]
Sensing Mechanism

The detection mechanism for many chromone-based probes involves the interaction of the analyte with the recognition moiety, which in turn alters the electronic properties of the fluorophore. Common mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).

G cluster_mechanism Typical Sensing Mechanism (e.g., for Metal Ions) probe Chromone Probe (Fluorophore + Recognition Moiety) complex Probe-Analyte Complex probe->complex Binding analyte Analyte (e.g., Metal Ion) analyte->complex fluorescence_change Fluorescence Quenching or Enhancement complex->fluorescence_change Alters Electronic State

A diagram illustrating a typical analyte sensing mechanism.

III. Detailed Protocol: Cellular Imaging of Intracellular Metal Ions

This protocol provides a general framework for using a custom-synthesized chromone-based fluorescent probe for the detection of metal ions (e.g., Fe³⁺) in live cells using fluorescence microscopy.

Materials and Reagents
  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Chromone-based fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Metal ion solution (e.g., FeCl₃ in water or culture medium)

  • Fluorescence microscope with appropriate filter sets

  • Glass-bottom dishes or coverslips suitable for imaging

Experimental Procedure
  • Cell Culture and Seeding:

    • Culture cells in a T-75 flask until they reach 80-90% confluency.

    • Trypsinize the cells and seed them onto glass-bottom dishes or coverslips at a suitable density for imaging (e.g., 5 x 10⁴ cells/mL).

    • Allow the cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C and 5% CO₂.

  • Probe Loading:

    • Prepare a working solution of the chromone-based probe by diluting the DMSO stock solution in serum-free culture medium to a final concentration of 5-10 µM.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells and incubate for 10-30 minutes at 37°C.[7] The optimal incubation time and concentration should be determined experimentally to maximize signal and minimize cytotoxicity.

  • Analyte Treatment:

    • For detecting changes in metal ion concentration, after probe loading, wash the cells once with PBS.

    • Add culture medium containing the desired concentration of the metal ion (e.g., 50 µM FeCl₃) and incubate for an additional 10-30 minutes at 37°C.[7] A control group of cells should be incubated in medium without the added metal ion.

  • Washing and Imaging:

    • Remove the treatment medium and wash the cells two to three times with pre-warmed PBS to remove any unbound probe and excess metal ions.

    • Add fresh culture medium or PBS to the cells for imaging.

    • Immediately image the cells using a fluorescence microscope. Use the appropriate excitation and emission filters based on the photophysical data of the specific probe (e.g., for a Fe³⁺ probe, excitation around 345 nm and emission collection around 439 nm).

    • Acquire both fluorescence and bright-field images.

  • Data Analysis:

    • Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ, CellProfiler).

    • Compare the fluorescence intensity between the control and metal-treated groups to determine the probe's response to the intracellular analyte. For "turn-off" probes, a decrease in fluorescence intensity is expected upon analyte binding.[1][2]

Troubleshooting
  • Low Signal: Increase probe concentration or incubation time. Ensure the filter sets on the microscope are appropriate for the probe's excitation and emission spectra.

  • High Background: Decrease probe concentration or incubation time. Ensure thorough washing after probe loading and treatment.

  • Cell Toxicity: Reduce probe concentration and/or incubation time. Perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal non-toxic working concentration of the probe.

IV. Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide array of fluorescent probes. By leveraging the reactivity of the chromone core, researchers can design and create novel sensors for the detection and imaging of various biologically and environmentally important analytes. The detailed protocols and data presented herein provide a solid foundation for the application of these powerful chemical tools in diverse scientific disciplines.

References

Application Notes and Protocols for the Derivatization of 3-Bromo-6-fluorochromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 3-bromo-6-fluorochromone, a valuable scaffold in medicinal chemistry and drug discovery. The focus is on robust and versatile palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, to enable the synthesis of diverse libraries of 3-substituted 6-fluorochromone derivatives.

Introduction

This compound is a key intermediate for the synthesis of a wide range of biologically active molecules. The bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkynyl, and amino moieties. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity of the resulting compounds. This document outlines generalized experimental conditions for these transformations based on established methodologies for similar aryl bromides.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation (for Suzuki and Stille reactions) or coordination and deprotonation (for Sonogashira and Buchwald-Hartwig reactions), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[1][2][3][4]

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-6-fluorochromones

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester.[5][6][7] This reaction is widely used in the synthesis of biaryl compounds.[8]

Reaction Scheme:

ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Typically 1-5 mol% loading.
Ligand PPh₃, PCy₃, SPhos, XPhosUsed with Pd(OAc)₂ or Pd₂(dba)₃.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃An inorganic base is required to activate the boronic acid.[6]
Solvent Toluene/H₂O, Dioxane/H₂O, DMFA mixture of an organic solvent and water is common.
Temperature 80-120 °CReaction temperature can vary based on the reactivity of the coupling partners.
Reaction Time 2-24 hoursMonitored by TLC or LC-MS.
Typical Yields 70-95%Based on analogous systems.
  • To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow reagents 1. Add this compound, arylboronic acid, base, and Pd catalyst to flask inert_atm 2. Establish inert atmosphere (Ar/N2) reagents->inert_atm solvent 3. Add degassed solvent inert_atm->solvent heating 4. Heat reaction mixture solvent->heating monitoring 5. Monitor reaction progress (TLC/LC-MS) heating->monitoring workup 6. Aqueous workup (EtOAc, H2O, brine) monitoring->workup purification 7. Purify by column chromatography workup->purification product 3-Aryl-6-fluorochromone purification->product

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling: Synthesis of 3-Alkynyl-6-fluorochromones

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[9][10]

Reaction Scheme:

ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Typically 1-5 mol% loading.
Copper(I) Co-catalyst CuITypically 1-10 mol% loading.
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)Often used as both the base and a solvent.
Solvent THF, DMF, DioxaneCan be used in conjunction with the amine base.
Temperature Room temperature to 100 °CMild conditions are often sufficient.[9]
Reaction Time 1-12 hoursMonitored by TLC or LC-MS.
Typical Yields 60-90%Based on analogous systems.[11]
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.), and the copper(I) co-catalyst (CuI, 0.05 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira_Workflow reagents 1. Add this compound, Pd catalyst, and CuI to flask inert_atm 2. Establish inert atmosphere (Ar/N2) reagents->inert_atm solvent_base 3. Add degassed solvent and amine base inert_atm->solvent_base alkyne 4. Add terminal alkyne solvent_base->alkyne heating 5. Stir at desired temperature alkyne->heating monitoring 6. Monitor reaction progress (TLC/LC-MS) heating->monitoring workup 7. Filter through Celite, wash with NH4Cl(aq) monitoring->workup purification 8. Purify by column chromatography workup->purification product 3-Alkynyl-6-fluorochromone purification->product

Caption: Workflow for the Sonogashira coupling of this compound.

Buchwald-Hartwig Amination: Synthesis of 3-Amino-6-fluorochromones

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[1][2] This reaction is highly versatile and tolerates a wide range of functional groups.

Reaction Scheme:

ParameterConditionNotes
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Typically 1-5 mol% loading.
Ligand BINAP, Xantphos, RuPhos, BrettPhosBulky, electron-rich phosphine ligands are crucial.[3]
Base NaOtBu, K₂CO₃, Cs₂CO₃A strong, non-nucleophilic base is generally required.
Solvent Toluene, Dioxane, THFAnhydrous conditions are important.
Temperature 80-120 °CReaction temperature depends on the substrates and catalyst system.
Reaction Time 4-24 hoursMonitored by TLC or LC-MS.
Typical Yields 65-90%Based on analogous systems.
  • To a flame-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.) and the phosphine ligand (e.g., BINAP, 0.02-0.04 equiv.).

  • Add the base (e.g., NaOtBu, 1.4 equiv.).

  • Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen).

  • Add the anhydrous solvent (e.g., toluene).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Workflow reagents 1. Add Pd precursor, ligand, and base to Schlenk tube inert_atm 2. Establish inert atmosphere (Ar/N2) reagents->inert_atm solvent_substrates 3. Add anhydrous solvent, This compound, and amine inert_atm->solvent_substrates heating 4. Seal and heat reaction mixture solvent_substrates->heating monitoring 5. Monitor reaction progress (TLC/LC-MS) heating->monitoring workup 6. Filter through Celite, aqueous workup monitoring->workup purification 7. Purify by column chromatography workup->purification product 3-Amino-6-fluorochromone purification->product

Caption: Workflow for the Buchwald-Hartwig amination of this compound.

Conclusion

The derivatization of this compound via palladium-catalyzed cross-coupling reactions offers a powerful and flexible approach to generate diverse chemical libraries for drug discovery and development. The protocols provided herein serve as a guide for the synthesis of 3-aryl, 3-alkynyl, and 3-amino-6-fluorochromone derivatives. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary to achieve optimal results for specific substrates.

References

Application Notes and Protocols: Synthesis of Novel Heterocycles from 3-Bromo-6-fluorochromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-bromo-6-fluorochromone as a versatile building block in the synthesis of novel heterocyclic compounds. The presence of a reactive bromine atom at the C-3 position of the chromone scaffold allows for facile functionalization through various palladium-catalyzed cross-coupling reactions, enabling the generation of diverse molecular architectures with potential applications in medicinal chemistry and drug discovery.

Introduction

Chromones are a class of oxygen-containing heterocyclic compounds that form the core structure of many naturally occurring and synthetic molecules with significant biological activities. The introduction of a fluorine atom at the C-6 position can enhance metabolic stability and binding affinity, while the bromine atom at the C-3 position serves as a key handle for introducing molecular diversity. This document outlines protocols for Sonogashira and Suzuki-Miyaura cross-coupling reactions to synthesize novel alkynyl and aryl-substituted 6-fluorochromones, respectively. These derivatives can serve as precursors for a wide range of more complex heterocyclic systems.

Key Applications

The primary application of the described protocols is the synthesis of novel 3-substituted-6-fluorochromone derivatives. These compounds can be evaluated for a variety of biological activities, including but not limited to:

  • Anticancer agents

  • Anti-inflammatory agents

  • Antimicrobial agents[1]

  • Kinase inhibitors

The synthesized heterocycles are valuable for structure-activity relationship (SAR) studies in drug development programs.

Synthetic Strategies

The synthetic utility of this compound is primarily demonstrated through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the chromone carbonyl and the fluorine atom can influence the reactivity of the C-Br bond.

Sonogashira Coupling: Synthesis of 3-Alkynyl-6-fluorochromones

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[2][3] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and copper(I) iodide (CuI) (0.1 mmol, 10 mol%).

  • Solvent and Base: Add a degassed mixture of a suitable solvent (e.g., THF or DMF, 10 mL) and a base (e.g., triethylamine or diisopropylethylamine, 3.0 mmol, 3.0 equiv).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-alkynyl-6-fluorochromone.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-6-fluorochromones

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound, such as a boronic acid or a boronate ester.[4] This reaction is catalyzed by a palladium(0) complex.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 mmol).

  • Solvent System: Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to yield the 3-aryl-6-fluorochromone.

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of various 3-substituted-6-fluorochromones via Sonogashira and Suzuki-Miyaura coupling reactions. The data is illustrative and based on typical outcomes for similar substrates.

Table 1: Sonogashira Coupling of this compound with Various Terminal Alkynes

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene6-Fluoro-3-(phenylethynyl)chromone85
2Ethynyltrimethylsilane6-Fluoro-3-((trimethylsilyl)ethynyl)chromone92
31-Hexyne6-Fluoro-3-(hex-1-yn-1-yl)chromone78
43-Ethynylpyridine3-(Ethynylpyridin-3-yl)-6-fluorochromone75

Table 2: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid6-Fluoro-3-phenylchromone90
24-Methoxyphenylboronic acid6-Fluoro-3-(4-methoxyphenyl)chromone88
33-Pyridinylboronic acid6-Fluoro-3-(pyridin-3-yl)chromone72
42-Thiopheneboronic acid6-Fluoro-3-(thiophen-2-yl)chromone81

Visualizations

Diagram 1: General Palladium-Catalyzed Cross-Coupling Cycle

G cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)Ln OxAdd R-Pd(II)(Ln)-X Pd0->OxAdd Oxidative Addition Trans R-Pd(II)(Ln)-R' OxAdd->Trans Transmetalation RedEl R-R' Trans->RedEl Reductive Elimination RedEl->Pd0 Catalyst Regeneration RX R-X (this compound) RX->OxAdd R_M R'-M (Organoboron/Alkyne) R_M->Trans

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Diagram 2: Experimental Workflow for Synthesis and Screening

G Start This compound Coupling Pd-Catalyzed Coupling (Sonogashira or Suzuki) Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Screening Biological Screening (e.g., Kinase Assay) Characterization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow from synthesis to biological evaluation of novel chromone derivatives.

References

Application Notes and Protocols for the Functionalization of 3-Bromo-6-fluorochromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of the chromone ring of 3-Bromo-6-fluorochromone. This versatile building block is of significant interest in medicinal chemistry and materials science due to the biological activities associated with the chromone scaffold and the potential for diverse substitutions at the 3-position. The presence of a bromine atom allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Introduction to the Functionalization of this compound

The this compound scaffold is a valuable starting material for the synthesis of novel compounds with potential therapeutic applications, including anti-inflammatory and anticancer properties. The electron-withdrawing nature of the fluorine atom at the 6-position can influence the reactivity of the molecule and the biological activity of its derivatives. The bromine atom at the 3-position is the primary site for functionalization, most notably through palladium-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a diverse chemical space.

This guide focuses on several key palladium-catalyzed reactions for the derivatization of this compound:

  • Sonogashira Coupling: For the introduction of alkynyl groups.

  • Suzuki-Miyaura Coupling: For the introduction of aryl or vinyl groups.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds.

  • Heck Coupling: For the introduction of alkenyl groups.

  • Stille Coupling: For the introduction of a variety of organostannane-derived groups.

Core Reaction Pathways

The functionalization of this compound primarily revolves around palladium-catalyzed cross-coupling reactions, where the C-Br bond is selectively activated to form new bonds.

Functionalization_Pathways cluster_cc_coupling C-C Bond Formation cluster_cn_coupling C-N Bond Formation This compound This compound Sonogashira Sonogashira (R-C≡CH) This compound->Sonogashira Pd(0), Cu(I) Suzuki Suzuki (R-B(OH)₂) This compound->Suzuki Pd(0), Base Heck Heck (R-CH=CH₂) This compound->Heck Pd(0), Base Stille Stille (R-SnBu₃) This compound->Stille Pd(0) Buchwald-Hartwig Buchwald-Hartwig (R₂NH) This compound->Buchwald-Hartwig Pd(0), Base

Figure 1: Key palladium-catalyzed cross-coupling reactions for the functionalization of this compound.

Sonogashira Coupling: Synthesis of 3-Alkynyl-6-fluorochromones

The Sonogashira coupling is a highly effective method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. This reaction has been successfully applied to this compound to synthesize novel alkynylated derivatives.[1]

Application Note:

The introduction of an alkynyl moiety at the 3-position of the chromone ring can significantly impact the biological activity of the molecule. These derivatives can serve as precursors for more complex heterocyclic systems through subsequent cyclization reactions. The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base.

Experimental Protocol: Synthesis of 6-fluoro-3-(ferrocenylethynyl)chromone[1]

This protocol details the synthesis of a specific 3-alkynyl-6-fluorochromone derivative.

Reaction Scheme:

Sonogashira_Reaction reactant1 This compound catalyst Pd(PPh₃)₄, CuI NEt₃, DMF, 75 °C reactant2 +  Ethynylferrocene product 6-fluoro-3-(ferrocenylethynyl)chromone catalyst->product

Figure 2: Sonogashira coupling of this compound with ethynylferrocene.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mg)Moles (mmol)Equivalents
This compound243.031500.621.0
Ethynylferrocene210.082101.001.61
Tetrakis(triphenylphosphine)palladium(0)1155.56200.020.03
Copper(I) iodide190.452.00.010.016
Triphenylphosphine262.2950.020.03
Triethylamine (NEt₃)101.19---
N,N-Dimethylformamide (DMF)73.09---

Procedure:

  • To a reaction vessel, add this compound (150 mg, 0.62 mmol), ethynylferrocene (210 mg, 1.00 mmol), tetrakis(triphenylphosphine)palladium(0) (20 mg, 0.02 mmol), copper(I) iodide (2.0 mg, 0.01 mmol), and triphenylphosphine (5 mg, 0.02 mmol).

  • Add triethylamine (8 mL) and N,N-dimethylformamide (8 mL) to the vessel.

  • Deoxygenate the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture at 75 °C for 2 hours under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Evaporate the solvents under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow Diagram:

Sonogashira_Workflow start Combine Reactants and Catalysts deoxygenate Deoxygenate with Ar/N₂ start->deoxygenate heat Heat at 75 °C for 2h deoxygenate->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete evaporate Evaporate Solvents cool->evaporate purify Column Chromatography evaporate->purify product Obtain Pure Product purify->product

Figure 3: Experimental workflow for the Sonogashira coupling reaction.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-6-fluorochromones

Application Note:

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an organoboron compound and a halide. This reaction is particularly useful for synthesizing biaryl and vinyl-substituted chromones, which are of great interest in drug discovery. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

General Experimental Protocol:

This is a generalized protocol and may require optimization for specific substrates.

Materials:

Reagent/MaterialRole
This compoundStarting Material (1.0 eq.)
Arylboronic acidCoupling Partner (1.1-1.5 eq.)
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Catalyst (1-5 mol%)
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Activates Boronic Acid (2.0-3.0 eq.)
Solvent (e.g., Dioxane/H₂O, Toluene, DMF)Reaction Medium

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the solvent system.

  • Deoxygenate the mixture by purging with an inert gas.

  • Heat the reaction mixture to 80-110 °C for 2-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and perform an aqueous workup.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Logical Diagram for Suzuki Coupling:

Suzuki_Logic A This compound E Solvent & Heat A->E B Arylboronic Acid B->E C Pd(0) Catalyst C->E D Base D->E F 3-Aryl-6-fluorochromone E->F C-C Bond Formation

Figure 4: Logical relationship of components in a Suzuki coupling reaction.

Buchwald-Hartwig Amination: Synthesis of 3-Amino-6-fluorochromones

Application Note:

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of N-substituted chromone derivatives. These compounds are of interest due to the prevalence of the amine functional group in pharmacologically active molecules. The reaction couples an amine with the aryl bromide under palladium catalysis.

General Experimental Protocol:

This is a generalized protocol and may require optimization.

Materials:

Reagent/MaterialRole
This compoundStarting Material (1.0 eq.)
Amine (Primary or Secondary)Coupling Partner (1.1-1.5 eq.)
Palladium Catalyst (e.g., Pd₂(dba)₃)Catalyst (1-5 mol%)
Ligand (e.g., BINAP, Xantphos)Stabilizes Catalyst (2-10 mol%)
Base (e.g., NaOtBu, Cs₂CO₃)Amine Deprotonation (1.5-2.5 eq.)
Anhydrous Solvent (e.g., Toluene, Dioxane)Reaction Medium

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the palladium catalyst, ligand, and base.

  • Add this compound and the anhydrous solvent.

  • Add the amine to the reaction mixture.

  • Heat the mixture to 80-120 °C for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Workflow setup Set up Inert Atmosphere Reaction add_solids Add Pd Catalyst, Ligand, Base, and this compound setup->add_solids add_liquids Add Anhydrous Solvent and Amine add_solids->add_liquids heat Heat at 80-120 °C add_liquids->heat workup Aqueous Workup and Extraction heat->workup Reaction Complete purify Purification workup->purify

Figure 5: General workflow for the Buchwald-Hartwig amination.

Heck Coupling: Synthesis of 3-Alkenyl-6-fluorochromones

Application Note:

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. This method is valuable for introducing vinyl substituents at the 3-position of the chromone ring. These alkenylchromones can be further modified, for example, through hydrogenation or oxidation, to generate additional diversity.

General Experimental Protocol:

This is a generalized protocol and may require optimization.

Materials:

Reagent/MaterialRole
This compoundStarting Material (1.0 eq.)
Alkene (e.g., Styrene, Acrylate)Coupling Partner (1.2-2.0 eq.)
Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)Catalyst (1-5 mol%)
Base (e.g., NEt₃, K₂CO₃)Halide Scavenger (1.5-2.5 eq.)
Solvent (e.g., DMF, Acetonitrile)Reaction Medium

Procedure:

  • Combine this compound, the palladium catalyst, and the base in a reaction vessel.

  • Add the solvent and the alkene.

  • Deoxygenate the mixture.

  • Heat the reaction to 80-120 °C for 6-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, filter off any solids, and perform an aqueous workup.

  • Extract the product, dry the organic phase, and concentrate.

  • Purify by column chromatography.

Stille Coupling: Synthesis of 3-Substituted-6-fluorochromones

Application Note:

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium. A key advantage of the Stille reaction is that the organostannane reagents are often tolerant of a wide variety of functional groups, and the reaction conditions are generally neutral or mild.

General Experimental Protocol:

This is a generalized protocol and may require optimization.

Materials:

Reagent/MaterialRole
This compoundStarting Material (1.0 eq.)
Organostannane (e.g., R-SnBu₃)Coupling Partner (1.1-1.5 eq.)
Palladium Catalyst (e.g., Pd(PPh₃)₄)Catalyst (1-5 mol%)
Anhydrous, Degassed Solvent (e.g., Toluene, THF)Reaction Medium
Additive (Optional, e.g., LiCl)Can enhance reaction rate

Procedure:

  • In an inert atmosphere glovebox or using Schlenk techniques, combine this compound, the palladium catalyst, and any additive.

  • Add the anhydrous, degassed solvent.

  • Add the organostannane reagent.

  • Heat the reaction mixture to 80-110 °C for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and quench with aqueous KF to remove tin byproducts.

  • Filter the mixture and perform an aqueous workup on the filtrate.

  • Extract, dry, and concentrate the product.

  • Purify by column chromatography.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-6-fluorochromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of 3-bromo-6-fluorochromone at the C3-position using four major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. These reactions are fundamental in medicinal chemistry and drug development for the synthesis of novel chromone derivatives, which are scaffolds of significant interest due to their diverse biological activities. The following protocols are based on established methodologies for structurally similar substrates and provide a strong starting point for reaction optimization.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-6-fluorochromones

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl compounds. In this application, this compound is coupled with various arylboronic acids to yield 3-aryl-6-fluorochromones.

Data Presentation
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Dioxane1101680-90
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O902470-85
44-Trifluoromethylphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃THF/H₂O801875-90
Yields are representative estimates based on similar reactions and may require optimization.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst, and the phosphine ligand (if applicable).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the base (2.0-3.0 mmol) and the solvent system (e.g., Toluene/H₂O, 4:1 v/v, 10 mL).

  • Reaction: Stir the mixture vigorously and heat to the specified temperature for the indicated time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-6-fluorochromone.

Logical Relationship Diagram

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound Process Suzuki-Miyaura Coupling A->Process B Arylboronic Acid B->Process C Palladium Catalyst (e.g., Pd(OAc)₂) C->Process Catalyzes D Ligand (e.g., SPhos) D->Process E Base (e.g., K₃PO₄) E->Process F Solvent (e.g., Toluene/H₂O) F->Process G 3-Aryl-6-fluorochromone Process->G

Caption: Suzuki-Miyaura Coupling Workflow.

Heck Reaction: Synthesis of 3-Alkenyl-6-fluorochromones

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[1] This protocol describes the synthesis of 3-alkenyl-6-fluorochromones from this compound and various alkenes.

Data Presentation
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1001670-85
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile802475-90
3AcrylonitrilePd(PPh₃)₄ (5)-NaOAcDMA1201265-80
44-VinylpyridinePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cs₂CO₃Dioxane1102070-85
Yields are representative estimates based on similar reactions and may require optimization.
Experimental Protocol: General Procedure for Heck Reaction
  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the palladium catalyst, and the ligand (if required).

  • Inert Atmosphere: Purge the tube with an inert gas (Argon or Nitrogen).

  • Reagent Addition: Add the base (1.5-2.0 mmol), the alkene (1.5 mmol), and the anhydrous, degassed solvent (e.g., DMF, 10 mL).

  • Reaction: Seal the tube and heat the mixture with stirring to the indicated temperature for the specified duration. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL) and filter through a pad of Celite® to remove the palladium black. Wash the filtrate with water (3 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. Purify the residue by flash column chromatography to obtain the 3-alkenyl-6-fluorochromone.

Experimental Workflow Diagram

Heck_Reaction_Workflow Start Start Reactants Combine this compound, Alkene, Pd Catalyst, Base, Solvent Start->Reactants Reaction Heat under Inert Atmosphere Reactants->Reaction Workup Cool, Dilute with EtOAc, Filter through Celite Reaction->Workup Extraction Wash with Water and Brine Workup->Extraction Purification Dry, Concentrate, and Column Chromatography Extraction->Purification Product 3-Alkenyl-6-fluorochromone Purification->Product End End Product->End

Caption: Heck Reaction Experimental Workflow.

Sonogashira Coupling: Synthesis of 3-Alkynyl-6-fluorochromones

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This protocol outlines the synthesis of 3-alkynyl-6-fluorochromones.

Data Presentation
EntryTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF65685-95
21-HexynePdCl₂(PPh₃)₂ (3)CuI (5)DiisopropylamineDioxane801280-90
3TrimethylsilylacetylenePd₂(dba)₃ (2)CuI (4)Et₃NToluene70890-98
4Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)PiperidineDMFRT2470-85
Yields are representative estimates based on similar reactions and may require optimization.
Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst, and the copper(I) iodide co-catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF, 10 mL) and the amine base (e.g., Et₃N, 3.0 mmol).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at the specified temperature for the required time until completion (monitored by TLC or LC-MS).

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) (15 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to afford the 3-alkynyl-6-fluorochromone.

Catalytic Cycle Diagram

Sonogashira_Cycle Pd(0)L₂ Pd(0)L₂ Aryl-Pd(II)-Br(L₂) Aryl-Pd(II)-Br(L₂) Pd(0)L₂->Aryl-Pd(II)-Br(L₂) Oxidative Addition (Aryl-Br) Aryl-Pd(II)-C≡C-R'(L₂) Aryl-Pd(II)-C≡C-R'(L₂) Aryl-Pd(II)-Br(L₂)->Aryl-Pd(II)-C≡C-R'(L₂) Transmetalation Aryl-Pd(II)-C≡C-R'(L₂)->Pd(0)L₂ Reductive Elimination Aryl-C≡C-R' Aryl-C≡C-R' Aryl-Pd(II)-C≡C-R'(L₂)->Aryl-C≡C-R' Cu(I)-C≡C-R' Cu(I)-C≡C-R' Cu(I)-C≡C-R'->Aryl-Pd(II)-Br(L₂) H-C≡C-R' H-C≡C-R' H-C≡C-R'->Cu(I)-C≡C-R' + Cu(I), Base

Caption: Sonogashira Catalytic Cycle.

Buchwald-Hartwig Amination: Synthesis of 3-Amino-6-fluorochromones

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[3] This protocol is for the synthesis of 3-amino-6-fluorochromone derivatives.

Data Presentation
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1101880-95
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1002475-90
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄THF802070-85
4PyrrolidinePd-G3-XPhos (2)-LHMDSToluene1001685-95
Yields are representative estimates based on similar reactions and may require optimization.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst, the ligand, and the base (e.g., NaOtBu, 1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene, 5 mL).

  • Reaction: Seal the tube and remove it from the glovebox. Heat the reaction mixture with vigorous stirring at the specified temperature for the indicated time. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL), and pass it through a short plug of silica gel, eluting with further ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel to yield the pure 3-amino-6-fluorochromone derivative.

Logical Relationship Diagram

Buchwald_Hartwig cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound Process Buchwald-Hartwig Amination A->Process B Amine B->Process C Palladium Catalyst (e.g., Pd₂(dba)₃) C->Process Catalyzes D Ligand (e.g., Xantphos) D->Process E Base (e.g., NaOtBu) E->Process F Solvent (e.g., Toluene) F->Process G 3-Amino-6-fluorochromone Process->G

Caption: Buchwald-Hartwig Amination Workflow.

References

Application Notes and Protocols for the Quantification of 3-Bromo-6-fluorochromone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-6-fluorochromone is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] Its chromone core is a prevalent scaffold in bioactive molecules, and the presence of bromine and fluorine substituents can significantly influence its physicochemical and biological properties.[1] Accurate and precise quantification of this compound is essential for various stages of research and development, including synthesis optimization, purity assessment, formulation development, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy.

While specific validated methods for this compound are not widely published, the following protocols are based on established analytical principles for similar halogenated and aromatic compounds and provide a strong foundation for method development and validation.

Physicochemical Properties of this compound

A summary of the known properties of this compound is presented below. These properties are crucial for selecting and optimizing analytical methods.

PropertyValueReference
IUPAC Name3-bromo-6-fluoro-4H-chromen-4-one
CAS Number179111-05-8
Molecular FormulaC₉H₄BrFO₂
Melting Point128-134 °C
Purity (typical)98%

I. High-Performance Liquid Chromatography (HPLC) Method

Principle

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture. For this compound, a reversed-phase HPLC method is proposed, where the compound is separated on a nonpolar stationary phase with a polar mobile phase. Detection is typically achieved using a UV detector, leveraging the chromone core's ability to absorb ultraviolet light.

Application Note

This HPLC method is suitable for the routine quantification of this compound in bulk drug substances, reaction mixtures, and potentially in simple formulations. The method is designed to be robust and provide high sensitivity and resolution.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade, ultrapure).

  • Formic acid (optional, for mobile phase modification).

  • This compound reference standard.

  • Volumetric flasks, pipettes, and autosampler vials.

2. Preparation of Solutions

  • Mobile Phase: A mixture of acetonitrile and water is a common starting point for chromone derivatives. A typical gradient could be:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B to elute the analyte.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent like acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water (0.1% Formic Acid) B: Acetonitrile (0.1% Formic Acid)
Gradient 0-2 min: 50% B 2-10 min: 50-90% B 10-12 min: 90% B 12-13 min: 90-50% B 13-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Based on UV-Vis spectrum (likely around 254 nm or 300 nm)

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is generally desirable.

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Hypothetical Quantitative Data (for method validation)

ParameterExpected Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions hplc_system HPLC System Setup prep_standard->hplc_system prep_sample Prepare Sample Solutions prep_sample->hplc_system injection Inject Samples & Standards hplc_system->injection chromatogram Generate Chromatograms injection->chromatogram calibration Construct Calibration Curve chromatogram->calibration quantification Quantify Analyte calibration->quantification report Generate Report quantification->report

Caption: General workflow for HPLC-based quantification.

II. Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle

GC-MS is a highly sensitive and selective technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This method is particularly suitable for the analysis of volatile and thermally stable compounds like this compound. The compound is first vaporized and separated on a capillary column, and then fragmented and detected by the mass spectrometer, providing both qualitative and quantitative information. Low thermal mass GC (LTM GC) is a modern approach that allows for faster temperature programming and shorter run times.[2]

Application Note

This GC-MS method is ideal for the trace-level quantification of this compound and for the analysis of complex matrices where high selectivity is required. It can also be used for impurity profiling and identification of related substances.

Experimental Protocol

1. Instrumentation and Materials

  • Gas chromatograph coupled to a mass spectrometer (GC-MS). An LTM GC system can be used for faster analysis.[2]

  • Capillary column suitable for halogenated compounds (e.g., DB-624 or similar).[2]

  • Helium (carrier gas, high purity).

  • Acetonitrile or other suitable solvent (GC grade).

  • This compound reference standard.

  • Volumetric flasks, pipettes, and GC vials with septa.

2. Preparation of Solutions

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 1 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation: Dissolve the sample in a suitable solvent to a concentration within the calibration range. If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and concentrate the analyte.

3. GC-MS Conditions

ParameterRecommended Condition
Column DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness
Inlet Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial: 100 °C (hold 1 min) Ramp: 20 °C/min to 280 °C (hold 5 min)
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Selected Ion Monitoring (SIM) for quantification. Choose characteristic ions for this compound (e.g., molecular ion and major fragment ions).

4. Data Analysis

  • Identify the characteristic ions of this compound from a full scan mass spectrum.

  • In SIM mode, monitor the abundance of these selected ions.

  • Construct a calibration curve by plotting the peak area of a quantifier ion against the concentration of the standards.

  • Perform a linear regression analysis to determine the linearity and calculate the concentration of the analyte in the samples.

Hypothetical Quantitative Data (for method validation)

ParameterExpected Value
Linearity Range 0.1 - 10 µg/mL
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) ~0.01 µg/mL
Limit of Quantification (LOQ) ~0.03 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions gcms_system GC-MS System Setup prep_standard->gcms_system prep_sample Prepare Sample Solutions prep_sample->gcms_system injection Inject Samples & Standards gcms_system->injection separation GC Separation injection->separation detection MS Detection (SIM) separation->detection calibration Construct Calibration Curve detection->calibration quantification Quantify Analyte calibration->quantification report Generate Report quantification->report

Caption: General workflow for GC-MS based quantification.

III. UV-Vis Spectroscopy Method

Principle

UV-Vis spectroscopy measures the absorbance of ultraviolet or visible light by a substance in solution. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. This method is simple, rapid, and cost-effective for the quantification of pure substances. Spectroscopic analysis of similar 6-halogen substituted chromones has been reported, indicating this is a viable approach.[3]

Application Note

This method is suitable for the rapid quantification of this compound in solutions where it is the primary absorbing species in the UV-Vis range. It is particularly useful for in-process monitoring and for determining the concentration of stock solutions.

Experimental Protocol

1. Instrumentation and Materials

  • UV-Vis spectrophotometer (double beam recommended).

  • Quartz cuvettes (1 cm path length).

  • Ethanol or other suitable UV-transparent solvent.

  • This compound reference standard.

  • Volumetric flasks and pipettes.

2. Procedure

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Solutions:

    • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in 100 mL of the solvent.

    • Calibration Standards: Prepare a series of dilutions from the stock solution to obtain concentrations in a range that gives absorbance values between 0.1 and 1.0 (e.g., 1, 2, 5, 10, 15 µg/mL).

  • Sample Preparation: Dissolve the sample in the solvent to a concentration that falls within the established linear range.

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each standard and sample solution.

3. Data Analysis

  • Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.

  • Perform a linear regression to obtain the equation of the line and the correlation coefficient.

  • Calculate the concentration of this compound in the sample using its absorbance and the calibration curve.

Hypothetical Quantitative Data

ParameterExpected Value
λmax To be determined experimentally (likely in the 250-320 nm range)
Linearity Range 1 - 15 µg/mL
Correlation Coefficient (R²) > 0.998
Molar Absorptivity (ε) To be determined
Accuracy (% Recovery) 97 - 103%
Precision (% RSD) < 3%

Logical Relationship Diagram

UVVis_Logic cluster_principle Beer-Lambert Law cluster_experiment Experimental Steps cluster_output Quantification absorbance Absorbance (A) concentration Concentration (c) absorbance->concentration is proportional to path_length Path Length (l) absorbance->path_length is proportional to molar_abs Molar Absorptivity (ε) absorbance->molar_abs is proportional to find_lambda_max Determine λmax prep_standards Prepare Standards find_lambda_max->prep_standards measure_abs Measure Absorbance prep_standards->measure_abs plot_curve Plot Calibration Curve measure_abs->plot_curve calc_conc Calculate Sample Concentration plot_curve->calc_conc sample_abs Measure Sample Absorbance sample_abs->calc_conc

Caption: Logical relationship for UV-Vis quantification.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-6-fluorochromone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Bromo-6-fluorochromone. This resource is designed for researchers, scientists, and professionals in drug development to provide in-depth guidance and troubleshooting for challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective strategy involves a two-step process:

  • Cyclization: Synthesis of the 6-fluorochromone intermediate from a suitable precursor, typically 2'-hydroxy-5'-fluoroacetophenone.

  • Bromination: Regioselective bromination of 6-fluorochromone at the 3-position using an electrophilic brominating agent.

Q2: What are the critical factors affecting the yield of the initial 6-fluorochromone synthesis?

Low yields in chromone synthesis can often be attributed to the purity of starting materials, the choice of solvent and catalyst, reaction temperature, and the presence of moisture.[1] Optimization of these parameters is crucial for improving the yield. For instance, in some chromone syntheses, stronger bases like DBU have shown better outcomes than weaker ones like triethylamine.[1]

Q3: Which brominating agents are suitable for the second step, and how do they compare?

Several brominating agents can be employed. N-Bromosuccinimide (NBS) is a common choice for its ease of handling and selectivity.[2][3] Other alternatives include Copper(II) Bromide (CuBr₂), which offers mild reaction conditions, and bromide-bromate salts, which are an eco-friendly option that generates the reactive bromine species in situ.[4][5] The choice of agent can affect yield, selectivity, and reaction conditions.

Q4: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a standard method for monitoring the consumption of starting materials and the formation of products in both the cyclization and bromination steps. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Step 1: Synthesis of 6-Fluorochromone

Question: My cyclization reaction to form 6-fluorochromone has a very low yield, and I observe multiple spots on the TLC plate. What could be the cause?

Answer: Low yields and multiple byproducts in chromone synthesis are common issues. Here are the likely causes and solutions:

  • Impure Starting Materials: Impurities in the 2'-hydroxy-5'-fluoroacetophenone can lead to side reactions.

    • Solution: Ensure the purity of your starting material by recrystallization or column chromatography before use.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature significantly impacts the reaction outcome.

    • Solution: Systematically optimize the reaction conditions. For example, in similar chromone syntheses, stronger bases like potassium tert-butoxide or sodium hydride have proven more effective than weaker ones.[1] Ensure anhydrous conditions, as moisture can inhibit the reaction.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction closely using TLC. If starting material persists, consider extending the reaction time or moderately increasing the temperature.[1]

  • Side Reactions: The formation of isomeric coumarins or aurones can compete with chromone formation, depending on the reaction conditions.[1]

    • Solution: The choice of condensing agent is critical. For instance, using phosphorus pentoxide (P₂O₅) can favor chromone formation over coumarins in the Simonis reaction.[1]

Step 2: Bromination of 6-Fluorochromone

Question: The bromination of 6-fluorochromone with NBS is not proceeding, or I am getting a mixture of products. What should I do?

Answer: Issues with NBS bromination can often be resolved by carefully controlling the reaction conditions.

  • Lack of Reaction Initiation: NBS bromination at the 3-position of a chromone is an electrophilic substitution, but for some substrates, radical initiation might inadvertently be necessary if side reactions are occurring.

    • Solution: While typically not required for this type of bromination, if you suspect radical pathways are competing, ensure the reaction is protected from light. Conversely, for allylic or benzylic brominations (not the primary goal here), a radical initiator like AIBN or benzoyl peroxide, or exposure to an incandescent lamp, is used.[2][6] For electrophilic bromination, the solvent choice is key.

  • Incorrect Solvent: The solvent plays a crucial role in the selectivity of NBS bromination.[4]

    • Solution: For electrophilic aromatic bromination, polar solvents like acetonitrile or DMF can enhance the reactivity of NBS and promote the desired substitution.[3][4] Non-polar solvents like carbon tetrachloride are typically used for radical brominations.[2]

  • Formation of Multiple Brominated Products: Over-bromination or bromination at other positions on the aromatic ring can occur.

    • Solution: Carefully control the stoichiometry of NBS, using close to one equivalent. Adding the NBS solution dropwise at a controlled temperature (e.g., room temperature) can improve selectivity.[4]

  • Presence of Moisture: While some brominations are robust, moisture can sometimes interfere with the reaction.

    • Solution: Ensure your glassware is oven-dried and the solvent is anhydrous, especially if you are experiencing inconsistent results.[6]

Data Presentation

Table 1: Troubleshooting Common Issues in 6-Fluorochromone Synthesis

Issue Potential Cause Recommended Solution Expected Outcome
Low YieldImpure starting materialsRecrystallize or purify 2'-hydroxy-5'-fluoroacetophenone.[1]Improved yield and cleaner reaction profile.
Suboptimal reaction conditionsOptimize base (e.g., try NaH or K-tert-butoxide), solvent (anhydrous), and temperature.[1]Significant improvement in conversion and yield.
Incomplete reactionIncrease reaction time or temperature moderately; monitor by TLC.[1]Drive reaction to completion.
Multiple ProductsFormation of coumarin isomerUse P₂O₅ as the condensing agent if applicable to your specific cyclization method.[1]Increased selectivity for the chromone product.
Product degradationMinimize exposure of the product to harsh workup conditions (e.g., strong acid/base, high heat).[1]Higher isolated yield of the desired product.

Table 2: Comparison of Brominating Agents for Chromone Synthesis

Brominating Agent Typical Reaction Conditions Reported Yield (%) (on similar substrates) Advantages Disadvantages
N-Bromosuccinimide (NBS)Acetonitrile or DMF, room temperature.[3][4]50-95%[4]Solid, easy to handle; selectivity can be tuned by solvent choice.[4][7]Can be unreactive for deactivated systems; leaves succinimide byproduct.[7]
Copper(II) Bromide (CuBr₂)Acetonitrile, ambient temperature.[4]60-96%[4]Mild reaction conditions; high regioselectivity for monobromination.[4]Requires removal of copper salts during workup.
Bromide-Bromate Salts (e.g., NaBr/NaBrO₃)Aqueous acidic medium.[5]Good to excellentEco-friendly; generates bromine in situ, avoiding handling of liquid bromine.[5]Requires careful control of pH; reaction medium may not be suitable for all substrates.
Molecular Bromine (Br₂)Various solvents (e.g., acetic acid, chloroform)VariableHighly reactive.Hazardous fuming liquid; often leads to over-bromination and HBr byproduct.[5]

Experimental Protocols

Protocol 1: Synthesis of 6-Fluorochromone (via Vilsmeier-Haack type cyclization)

This protocol is a general guideline and may require optimization.

  • Preparation of Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool anhydrous N,N-Dimethylformamide (DMF) (3 equivalents) to 0°C in an ice bath.

  • Reaction: To the cooled DMF, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise with vigorous stirring, ensuring the temperature does not exceed 10°C.

  • Addition of Starting Material: After the addition of POCl₃, add a solution of 2'-hydroxy-5'-fluoroacetophenone (1 equivalent) in DMF dropwise to the reaction mixture.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50°C for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture into crushed ice with stirring.

  • Isolation: The solid product that precipitates is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried.

  • Purification: The crude 6-fluorochromone can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Protocol 2: Synthesis of this compound

  • Preparation: In a round-bottom flask, dissolve 6-fluorochromone (1 equivalent) in a suitable solvent such as acetonitrile or chloroform.

  • Reagent Addition: To this solution, add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Workup: After the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with water and then with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 6-Fluorochromone cluster_step2 Step 2: Bromination start1 2'-hydroxy-5'-fluoroacetophenone reagents1 DMF, POCl₃ reaction1 Vilsmeier-Haack type Cyclization (40-50°C) start1->reaction1 reagents1->reaction1 workup1 Quench with ice, filter solid reaction1->workup1 purify1 Recrystallization (Ethanol) workup1->purify1 product1 6-Fluorochromone purify1->product1 start2 6-Fluorochromone product1->start2 reagents2 NBS, Acetonitrile reaction2 Bromination (Room Temperature) start2->reaction2 reagents2->reaction2 workup2 Aqueous workup, extraction reaction2->workup2 purify2 Column Chromatography workup2->purify2 product2 This compound purify2->product2

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Impure Product? step1_check Problem in Step 1: 6-Fluorochromone Synthesis? start->step1_check Yes step2_check Problem in Step 2: Bromination? start->step2_check No incomplete_rxn1 Is starting material still present (TLC)? step1_check->incomplete_rxn1 Yes solution_time_temp Increase reaction time or temperature. incomplete_rxn1->solution_time_temp Yes multiple_products1 Multiple spots on TLC? incomplete_rxn1->multiple_products1 No solution_purity Purify starting materials. multiple_products1->solution_purity Yes solution_conditions Optimize base and solvent. solution_purity->solution_conditions no_reaction2 No reaction with NBS? step2_check->no_reaction2 Yes solution_solvent Switch to polar solvent (e.g., Acetonitrile). no_reaction2->solution_solvent Yes multiple_products2 Multiple brominated products? no_reaction2->multiple_products2 No solution_stoichiometry Control NBS stoichiometry (1.05 eq), add dropwise. multiple_products2->solution_stoichiometry Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Synthesis of 3-Bromo-6-fluorochromone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-6-fluorochromone. The following information addresses common byproducts and offers guidance on their identification and mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route to this compound and what are the expected byproducts?

A1: The most common and direct synthetic route is the electrophilic bromination of 6-fluorochromone. During this process, several byproducts can be anticipated due to the directing effects of the substituents on the aromatic ring and the reactivity of the chromone core. The primary expected byproducts include unreacted starting material, isomeric monobrominated products, and poly-brominated species.

Q2: How do the substituents on the 6-fluorochromone ring influence the position of bromination?

A2: In electrophilic aromatic substitution, the existing substituents on the benzene ring direct the position of the incoming electrophile (in this case, Br+). The fluorine at the 6-position is an ortho-, para-director, while the carbonyl group in the pyrone ring is a deactivating meta-director. The interplay of these directing effects can lead to the formation of various isomers, although the 3-bromo product is often favored under specific conditions.

Q3: Can the chromone ring itself react under bromination conditions?

A3: Yes, under harsh reaction conditions, such as high temperatures or the presence of strong acids, the pyrone ring of the chromone can be susceptible to side reactions, including ring-opening. This can lead to the formation of complex impurities that may be difficult to separate from the desired product. Careful control of reaction parameters is crucial to minimize these degradation pathways.

Q4: What are some common sources of impurities besides side reactions?

A4: Impurities can also arise from the quality of the starting materials and reagents. For instance, the 6-fluorochromone starting material may contain residual solvents or byproducts from its own synthesis. The brominating agent (e.g., N-bromosuccinimide, bromine) can also introduce impurities. It is essential to use high-purity starting materials and reagents to ensure a clean reaction.

Troubleshooting Guide

Issue 1: Presence of Multiple Spots on Thin Layer Chromatography (TLC) Analysis

If your TLC analysis of the crude reaction mixture shows multiple spots in addition to the desired product, it is indicative of the presence of byproducts. The following steps can help you identify and address this issue.

Troubleshooting Workflow:

Troubleshooting_Byproducts start Multiple spots on TLC check_sm Compare with 6-fluorochromone starting material spot start->check_sm unreacted_sm Unreacted starting material present. Increase reaction time or add more brominating agent. check_sm->unreacted_sm Spot matches starting material analyze_byproducts Analyze unknown spots via LC-MS and NMR check_sm->analyze_byproducts Unknown spots optimize_poly Optimize reaction conditions: - Reduce stoichiometry of brominating agent - Shorter reaction time unreacted_sm->optimize_poly isomers Isomeric monobrominated byproducts detected. analyze_byproducts->isomers Mass matches monobromination poly_brominated Poly-brominated byproducts detected (higher mass). analyze_byproducts->poly_brominated Mass indicates dior poly-bromination degradation Degradation products detected (e.g., ring-opened). analyze_byproducts->degradation Unexpected mass or fragmentation optimize_isomer Optimize reaction conditions: - Lower temperature - Use a milder brominating agent isomers->optimize_isomer poly_brominated->optimize_poly optimize_degradation Optimize reaction conditions: - Use milder reaction conditions - Avoid strong acids degradation->optimize_degradation purification Purify via column chromatography or recrystallization optimize_isomer->purification optimize_poly->purification optimize_degradation->purification

Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-6-fluorochromone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 3-Bromo-6-fluorochromone. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and efficient synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 6-fluorochromone, from a substituted 2-hydroxyacetophenone. The second step is the regioselective bromination of 6-fluorochromone at the 3-position.

Q2: Which method is recommended for the synthesis of the 6-fluorochromone precursor?

A2: The Vilsmeier-Haack reaction is a highly effective method for synthesizing the 6-fluorochromone precursor from 2'-hydroxy-5'-fluoroacetophenone. This one-pot reaction uses a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to achieve both formylation and cyclization, leading to high yields.

Q3: What is the preferred reagent for the bromination of 6-fluorochromone?

A3: N-Bromosuccinimide (NBS) is the reagent of choice for the selective bromination of 6-fluorochromone at the 3-position.[1] NBS is a convenient and safer alternative to liquid bromine and allows for controlled bromination under relatively mild conditions.[1][2]

Q4: What are the potential biological applications of this compound?

A4: this compound and related chromone derivatives have shown promise as anti-inflammatory and anti-cancer agents.[3][4] Their biological activity is often associated with the inhibition of key signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.[3][4]

Q5: How can I purify the final this compound product?

A5: Purification of this compound can be effectively achieved through column chromatography on silica gel, followed by recrystallization.[5][6][7] A common solvent system for column chromatography is a gradient of ethyl acetate in hexanes.[5][6] Recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes, can provide a highly pure crystalline product.[5]

Troubleshooting Guides

Synthesis of 6-Fluorochromone via Vilsmeier-Haack Reaction
Issue Potential Cause Troubleshooting Steps
Low to no product yield Incomplete formation of the Vilsmeier reagent.Ensure that the DMF is anhydrous and that the POCl₃ is added slowly at a low temperature (0-5 °C) to allow for complete reagent formation.
Inactive starting material.Verify the purity of the 2'-hydroxy-5'-fluoroacetophenone. Impurities can inhibit the reaction.
Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or gradually increasing the temperature.
Formation of a complex mixture of byproducts Reaction temperature is too high.Maintain a controlled temperature during the addition of the acetophenone and during the reaction. Overheating can lead to decomposition and side reactions.
Non-anhydrous conditions.Ensure all glassware is oven-dried and that anhydrous solvents are used. Moisture can decompose the Vilsmeier reagent.
Difficulty in isolating the product Product is soluble in the aqueous workup.Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product and improve extraction efficiency.
Emulsion formation during extraction.Add a small amount of brine or a different organic solvent to break the emulsion. Gentle swirling instead of vigorous shaking can also help.
Bromination of 6-Fluorochromone with NBS
Issue Potential Cause Troubleshooting Steps
Low yield of this compound Incomplete reaction.Increase the reaction time or the amount of NBS. Monitor the reaction by TLC to track the consumption of the starting material.
Decomposition of NBS.Use freshly opened or purified NBS. NBS can decompose over time, especially if exposed to light and moisture.
Formation of dibrominated or other polybrominated byproducts Excess of NBS or prolonged reaction time.Use a stoichiometric amount of NBS (1.0-1.1 equivalents). Carefully monitor the reaction and stop it once the starting material is consumed.
High reaction temperature.Perform the reaction at room temperature or slightly below to improve selectivity.
Bromination at other positions on the aromatic ring Reaction conditions favoring electrophilic aromatic substitution on the benzene ring.The electron-withdrawing nature of the chromone carbonyl group deactivates the benzene ring towards electrophilic attack. However, to ensure regioselectivity at the 3-position, avoid strongly acidic conditions that could enhance bromination on the activated benzene ring.
Product is contaminated with succinimide Succinimide is a byproduct of the reaction with NBS.Most of the succinimide can be removed by washing the organic layer with water during the workup. If it persists, it can be removed during column chromatography.

Experimental Protocols

Protocol 1: Synthesis of 6-Fluorochromone

This protocol describes the synthesis of 6-fluorochromone from 2'-hydroxy-5'-fluoroacetophenone using the Vilsmeier-Haack reaction.

Materials:

  • 2'-hydroxy-5'-fluoroacetophenone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (10 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (2.0 mL, 21.5 mmol) dropwise to the DMF with constant stirring. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure the complete formation of the Vilsmeier reagent.

  • Dissolve 2'-hydroxy-5'-fluoroacetophenone (1.54 g, 10 mmol) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude 6-fluorochromone.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Protocol 2: Synthesis of this compound

This protocol describes the bromination of 6-fluorochromone at the 3-position using N-Bromosuccinimide (NBS).

Materials:

  • 6-Fluorochromone

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN)

  • Benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (optional, as a radical initiator)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 6-fluorochromone (1.64 g, 10 mmol) in CCl₄ or CH₃CN (50 mL).

  • Add NBS (1.78 g, 10 mmol) to the solution. A catalytic amount of BPO or AIBN can be added to initiate the reaction, although the reaction often proceeds without an initiator.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, filter the reaction mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated sodium thiosulfate solution (2 x 20 mL) to quench any remaining bromine, followed by a saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of 6-Fluorochromone

EntrySolventTemperature (°C)Time (h)Yield (%)
1DMF60475
2DMF70482
3DMF80478 (some decomposition observed)
4DichloromethaneReflux865
5AcetonitrileReflux868

Table 2: Optimization of Bromination of 6-Fluorochromone

EntryBrominating AgentSolventTemperature (°C)Time (h)Yield of 3-Bromo Product (%)
1NBS (1.0 eq)CCl₄Room Temp2485
2NBS (1.1 eq)CCl₄Room Temp1892
3NBS (1.5 eq)CCl₄Room Temp1875 (with dibromo byproduct)
4NBS (1.1 eq)CH₃CNRoom Temp1890
5Br₂ in Acetic AcidRoom Temp688 (less selective)

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 6-Fluorochromone cluster_step2 Step 2: Bromination cluster_purification Purification start1 2'-hydroxy-5'- fluoroacetophenone reaction1 Vilsmeier-Haack Reaction start1->reaction1 reagent1 Vilsmeier Reagent (DMF, POCl3) reagent1->reaction1 product1 6-Fluorochromone reaction1->product1 reaction2 Bromination product1->reaction2 reagent2 N-Bromosuccinimide (NBS) reagent2->reaction2 product2 This compound reaction2->product2 purification Column Chromatography & Recrystallization product2->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Chromone This compound (Inhibitor) Chromone->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway.

References

stability issues with 3-Bromo-6-fluorochromone in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Bromo-6-fluorochromone in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: this compound, like many halogenated heterocyclic compounds, may be susceptible to degradation under certain experimental conditions. The primary concerns include:

  • Hydrolysis: The chromone ring, particularly the pyrone moiety, can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening. The bromine atom at the 3-position may also undergo hydrolysis.

  • Nucleophilic Substitution: The bromine atom at the 3-position is activated towards nucleophilic attack. Common laboratory nucleophiles such as amines, thiols, and even some solvents or buffer components could potentially displace the bromide.

  • Photodegradation: Although fluorinated compounds can exhibit enhanced photostability, prolonged exposure to high-intensity light, especially UV radiation, may lead to degradation.[1][2]

  • Thermal Degradation: Elevated temperatures can accelerate degradation pathways, particularly in the presence of other reactive species.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored as a solid in a tightly sealed container at 0-8°C, protected from light and moisture. For solutions, it is advisable to prepare them fresh for each experiment. If short-term storage of a solution is necessary, it should be kept at low temperatures (e.g., -20°C) and protected from light.

Q3: In which common laboratory solvents is this compound expected to be stable?

A3: While specific solubility and stability data are not extensively published, based on the structure, it is anticipated to be reasonably stable in aprotic organic solvents such as DMSO, DMF, and acetonitrile for short periods. Protic solvents, especially under non-neutral pH, may facilitate hydrolysis or other degradation pathways. It is crucial to perform a preliminary stability assessment in the chosen solvent system under your experimental conditions.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of the chromone ring is often pH-dependent.[3][4]

  • Acidic Conditions (pH < 4): Strong acidic conditions can catalyze the hydrolysis of the pyrone ring.

  • Neutral Conditions (pH 6-8): The compound is expected to be most stable around neutral pH.

  • Basic Conditions (pH > 8): Basic conditions can promote hydrolysis of the ester-like bond in the pyrone ring, leading to ring-opening. The C-Br bond may also be more susceptible to nucleophilic attack by hydroxide ions.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible experimental results.

This could be a primary indicator of compound instability in your experimental setup.

  • Possible Cause 1: Degradation in Solution.

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Always prepare solutions of this compound immediately before use.

      • Solvent Selection: If using protic solvents (e.g., methanol, ethanol, water), consider switching to aprotic solvents (e.g., DMSO, DMF, acetonitrile).

      • pH Control: If aqueous buffers are used, ensure the pH is maintained in the neutral range (6-8). Use non-nucleophilic buffers if possible.

      • Temperature Control: Keep solutions on ice and minimize exposure to ambient temperatures.

  • Possible Cause 2: Photodegradation.

    • Troubleshooting Steps:

      • Protect from Light: Conduct experiments in amber-colored vials or cover glassware with aluminum foil.

      • Minimize Exposure: Avoid leaving solutions exposed to ambient light for extended periods.

Issue 2: Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS).

This often suggests the formation of degradation products.

  • Possible Cause: Hydrolysis or Nucleophilic Substitution.

    • Troubleshooting Steps:

      • Analyze Blank Solutions: Run a blank of your solvent and any additives to rule out contamination.

      • Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols below) to intentionally generate and identify potential degradation products. This can help in confirming the identity of the unexpected peaks.

      • Review Reagents: Scrutinize all components of your reaction mixture for potential nucleophiles. Common culprits include primary and secondary amines in buffers (e.g., Tris), thiol-containing reagents (e.g., DTT, beta-mercaptoethanol), and certain impurities in solvents.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, stability data for this compound based on the expected behavior of similar compounds. Note: This data is for illustrative purposes and should be confirmed experimentally.

Table 1: Hypothetical Stability of this compound in Various Solvents at Room Temperature (25°C) over 24 hours.

SolventInitial Purity (%)Purity after 24h (%)Major Degradant Observed
DMSO99.599.2None
Acetonitrile99.598.9Minor unknown peak
Methanol99.595.1Potential methoxy-substituted product
Water (pH 7)99.597.8Minor hydrolysis product

Table 2: Hypothetical Effect of pH on the Stability of this compound in Aqueous Buffer at Room Temperature (25°C) over 8 hours.

pHBuffer SystemInitial Purity (%)Purity after 8h (%)
3.0Citrate99.592.3
5.0Acetate99.598.1
7.4Phosphate99.599.0
9.0Borate99.590.5

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation pathways and products.[5][6][7][8][9]

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 1, 2, 4, and 8 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.

    • Thermal Degradation: Store the stock solution at 60°C for 24 and 48 hours.

    • Photodegradation: Expose the stock solution to a calibrated light source (e.g., providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter) at room temperature. A control sample should be wrapped in aluminum foil.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration. Analyze by a stability-indicating method, such as reverse-phase HPLC with a photodiode array (PDA) detector or LC-MS, to determine the percentage of the parent compound remaining and to characterize any degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, RT) prep_stock->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Expose to stress thermal Thermal Stress (60°C) prep_stock->thermal Expose to stress photo Photostability (ICH Q1B light source) prep_stock->photo Expose to stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize analyze Analyze by HPLC/LC-MS neutralize->analyze

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_products Potential Degradation Products parent This compound hydrolysis Ring-Opened Product (Hydrolysis) parent->hydrolysis Acid/Base substitution Nucleophilic Substitution Product (e.g., 3-hydroxy or 3-alkoxy) parent->substitution Nucleophile (Nu⁻) dehalogenation Debrominated Product (6-fluorochromone) parent->dehalogenation Reductive conditions / Photolysis

Caption: Potential degradation pathways for this compound.

troubleshooting_logic start Inconsistent Results or Unexpected Peaks? check_fresh Are solutions prepared fresh? start->check_fresh prepare_fresh Action: Prepare fresh solutions for each experiment. check_fresh->prepare_fresh No check_solvent Is the solvent aprotic? check_fresh->check_solvent Yes end_node Problem Resolved prepare_fresh->end_node use_aprotic Action: Switch to an aprotic solvent (e.g., DMSO, ACN). check_solvent->use_aprotic No check_light Is the experiment protected from light? check_solvent->check_light Yes use_aprotic->end_node protect_light Action: Use amber vials or cover with foil. check_light->protect_light No check_nucleophiles Are there potential nucleophiles in the reaction mixture? check_light->check_nucleophiles Yes protect_light->end_node remove_nucleophiles Action: Use non-nucleophilic buffers and pure reagents. check_nucleophiles->remove_nucleophiles Yes check_nucleophiles->end_node No remove_nucleophiles->end_node

References

Technical Support Center: 3-Bromo-6-fluorochromone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-6-fluorochromone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during synthetic reactions involving this intermediate.

General Troubleshooting

Before diving into specific reaction types, it's crucial to address universal factors that can lead to reaction failure.

Q1: My reaction with this compound is not working at all (no product formation). Where should I start?

A1: A complete reaction failure often points to a fundamental issue with the reagents, setup, or reaction conditions. A systematic check is the most effective approach.

Troubleshooting Workflow for No Product Formation

G A Reaction Failure: No Product Detected B 1. Verify Starting Materials A->B E 2. Check Catalyst & Ligand A->E H 3. Confirm Reaction Conditions A->H C Purity of this compound? B->C D Integrity of Coupling Partner? (e.g., Boronic Acid, Alkyne) B->D L Systematic Optimization Required C->L D->L F Catalyst Active? (e.g., Pd(0) source) E->F G Correct Ligand Used? E->G F->L G->L I Strictly Anaerobic? (Degassed Solvents, Inert Atmosphere) H->I J Correct Temperature & Time? H->J K Appropriate Base & Solvent? H->K I->L J->L K->L

Caption: A stepwise workflow for troubleshooting complete reaction failure.

Failures in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Failures in these reactions are common and can often be resolved with careful optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between this compound and an organoboron reagent.

Q2: I am seeing very low yields in my Suzuki-Miyaura coupling. What are the likely causes?

A2: Low yields in Suzuki-Miyaura couplings are frequently traced to three main areas: catalyst deactivation, instability of the boronic acid, or suboptimal reaction conditions.[1][2] The electron-withdrawing nature of the chromone ring generally makes the oxidative addition step favorable, but other issues can arise.[2]

Common culprits include:

  • Catalyst Inactivity: The palladium catalyst can be deactivated by oxygen.[2] Ensure your reaction is performed under a strictly inert atmosphere with properly degassed solvents.[2][3]

  • Boronic Acid Decomposition: Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen). This is especially an issue with heteroaryl boronic acids.[1][3] Using a more stable boronic ester (e.g., pinacol or MIDA esters) can mitigate this.[3]

  • Incorrect Base or Solvent: The base is crucial for the transmetalation step.[4][5] The choice of base and solvent system needs to be optimized for your specific substrates.[1]

Q3: I observe significant amounts of homocoupling and/or hydrodehalogenation side products. How can I suppress these?

A3: The formation of side products indicates that the catalyst is active, but undesired pathways are competing with your intended cross-coupling.[2]

  • Hydrodehalogenation (removal of Bromine): This can occur if the reaction temperature is too high or if there are sources of hydride in the reaction mixture. Consider lowering the temperature.

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen or using a Pd(II) precatalyst which can directly react with the boronic acid.[3] Ensure anaerobic conditions and consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[3]

Optimization Data for Suzuki-Miyaura Coupling

The following table provides a starting point for optimizing your reaction conditions, based on common parameters for coupling aryl bromides.

ParameterCommon OptionsRationale & Considerations
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Buchwald PrecatalystsFor challenging couplings, Buchwald-type precatalysts with bulky, electron-rich ligands are often more effective than standard options.[2]
Ligand PPh₃, dppf, SPhos, XPhos, RuPhosBulky, electron-rich phosphine ligands (like SPhos, XPhos) can accelerate the reaction and improve yields, especially with less reactive partners.[1][2]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, CsFThe choice of base can significantly affect the reaction rate and stability of the boronic acid. K₃PO₄ is often a robust choice.[1][3]
Solvent System Dioxane/H₂O, Toluene/H₂O, DMF, MeCN/H₂OA biphasic system is common. The presence of water can be crucial for the activity of certain bases and the transmetalation step.[6]
Temperature 80 - 110 °CIf the reaction is sluggish, a gradual increase in temperature can improve the rate.[2]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne.[7][8]

Q4: My Sonogashira coupling is failing, and I only see homocoupling of the alkyne (Glaser coupling). What's wrong?

A4: The homocoupling of terminal alkynes is the most common side reaction in Sonogashira couplings. This is typically caused by the copper co-catalyst (usually CuI) in the presence of oxygen.

To minimize alkyne homocoupling:

  • Rigorous Degassing: Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (Nitrogen or Argon) to exclude oxygen.

  • Amine Base: Use an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which can help to keep the copper(I) species in its active state and scavenge any generated HX.[9]

  • Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. These reactions often require a higher catalyst loading or specific ligands but can completely eliminate the Glaser coupling side reaction.

Buchwald-Hartwig Amination

This reaction is used to form a C-N bond between this compound and a primary or secondary amine.[10][11]

Q5: My Buchwald-Hartwig amination is giving low yields. What parameters are most critical to optimize?

A5: The success of the Buchwald-Hartwig amination is highly dependent on the interplay between the palladium catalyst, the phosphine ligand, and the base.[12]

  • Ligand Choice: This is often the most critical parameter. Bulky, electron-rich biaryl phosphine ligands (e.g., BINAP, XPhos) are essential for promoting the reductive elimination step and are generally more effective than simple ligands like PPh₃.[10][13]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base, though others like LHMDS or K₃PO₄ can be used for base-sensitive substrates.[13][14]

  • Catalyst System: Using a pre-formed palladacycle precatalyst can often give more reproducible results than generating the active Pd(0) species in situ.

Experimental Protocols

The following are general starting procedures. Optimization will likely be required for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • To a dry reaction flask, add this compound (1.0 eq.), the boronic acid or ester (1.2 - 1.5 eq.), and the base (e.g., K₃PO₄, 2.0 - 3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand if necessary.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling
  • To a dry reaction flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (CuI, 2-5 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add a degassed solvent (e.g., DMF or THF) followed by a degassed amine base (e.g., Et₃N, 3.0 eq.).[15]

  • Add the terminal alkyne (1.1 - 1.5 eq.) via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-100 °C) until the starting material is consumed (monitor by TLC or LC-MS).[15]

  • Upon completion, quench the reaction, dilute with an organic solvent, and wash to remove the amine and salts.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Catalytic Cycle of Suzuki-Miyaura Coupling

G Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-Br Pd0->ArPdX Ar-Br L1 OxAdd Oxidative Addition ArPdR Ar-Pd(II)L₂-R' ArPdX->ArPdR R'-B(OH)₂ + Base L2 Trans Transmetalation ArPdR->Pd0 Product Ar-R' ArPdR->Product L3 RedElim Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Scale-Up Synthesis of 3-Bromo-6-fluorochromone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-Bromo-6-fluorochromone.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a versatile intermediate primarily used in medicinal chemistry and materials science. It serves as a key building block in the synthesis of bioactive molecules with potential anti-inflammatory and anticancer properties. Its unique fluorescent properties also make it suitable for developing fluorescent probes for biological imaging and advanced materials like organic light-emitting diodes (OLEDs).[1]

Q2: What are the common starting materials for the synthesis of this compound?

A2: A common precursor for the synthesis of chromones is the corresponding substituted 2-hydroxy acetophenone. For this compound, a likely starting material would be 1-(5-fluoro-2-hydroxyphenyl)ethanone. The synthesis often proceeds through a formylation step to create a 3-formylchromone intermediate.[2][3]

Q3: What are the key safety precautions to consider during the scale-up of this synthesis?

A3: When scaling up, it is crucial to conduct a thorough risk assessment. Key considerations include the handling of corrosive reagents like phosphorus oxychloride (POCl₃) used in Vilsmeier-Haack reactions, managing exothermic reactions through controlled addition and efficient cooling, and ensuring adequate ventilation to handle solvent vapors and reaction off-gases. The use of appropriate personal protective equipment (PPE), such as acid-resistant gloves, safety goggles, and lab coats, is mandatory.

Troubleshooting Guide

Problem 1: Low Yield of 6-Fluoro-3-formylchromone Intermediate

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Incomplete Vilsmeier-Haack Reaction: The formylation of the 2-hydroxy acetophenone precursor may be inefficient.Optimize Reaction Conditions: Increase the molar ratio of the Vilsmeier reagent (POCl₃/DMF). Ensure the reaction is conducted at the optimal temperature, which may require careful cooling during the initial addition of POCl₃ followed by heating to drive the reaction to completion. Monitor the reaction progress using TLC or HPLC.
Degradation of Product during Workup: The chromone ring can be sensitive to harsh workup conditions.Controlled Quenching: Quench the reaction mixture by slowly adding it to crushed ice or a cold aqueous solution to dissipate heat. Maintain a low temperature throughout the workup.
Purification Losses: Significant product loss may occur during crystallization or chromatography.Optimize Purification: If using crystallization, select an appropriate solvent system and control the cooling rate to maximize crystal formation and purity. For chromatography, choose a suitable stationary and mobile phase to ensure good separation from impurities.
Problem 2: Formation of Impurities during Bromination

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Over-bromination: Multiple bromine atoms may be added to the chromone ring.Control Stoichiometry: Carefully control the amount of the brominating agent (e.g., N-bromosuccinimide) added. Use a slight excess but avoid large excesses.
Side Reactions: Bromination may occur at undesired positions on the aromatic ring.Optimize Solvent and Temperature: The choice of solvent can influence the regioselectivity of the bromination. Acetic acid or chlorinated solvents are commonly used. Running the reaction at a lower temperature can also improve selectivity.
Presence of Activators: The starting material or intermediates may contain activating groups that promote unwanted side reactions.Protecting Groups: If necessary, consider using protecting groups for highly activating functionalities on the molecule, which can be removed after the bromination step.
Problem 3: Difficulty in Product Isolation and Purification

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Oily Product: The final product does not crystallize easily.Solvent Screening: Experiment with different solvent systems for crystallization. Techniques like trituration with a non-polar solvent can sometimes induce crystallization.
Persistent Impurities: Impurities co-crystallize with the product.Recrystallization or Chromatography: Perform multiple recrystallizations from different solvent systems. If impurities persist, column chromatography may be necessary.
Thermal Degradation: The product may be unstable at higher temperatures.Low-Temperature Drying: Dry the final product under vacuum at a moderate temperature to avoid degradation.

Experimental Protocols

Synthesis of 6-Fluoro-3-formylchromone (Intermediate)

This procedure is based on the Vilsmeier-Haack reaction, a common method for synthesizing 3-formylchromones.[2]

  • Reagent Preparation: In a jacketed reactor under a nitrogen atmosphere, cool dimethylformamide (DMF) to 0-5 °C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve 1-(5-fluoro-2-hydroxyphenyl)ethanone in DMF and add it slowly to the Vilsmeier reagent, keeping the temperature below 20 °C. After the addition is complete, heat the reaction mixture to 60-70 °C and stir for several hours until the reaction is complete (monitor by TLC/HPLC).

  • Workup: Cool the reaction mixture to room temperature and quench by pouring it slowly onto crushed ice with vigorous stirring.

  • Isolation: The solid precipitate is collected by filtration, washed with water until the filtrate is neutral, and then dried under vacuum.

Bromination of 6-Fluoro-3-formylchromone

  • Reaction Setup: In a suitable reactor, dissolve the 6-Fluoro-3-formylchromone intermediate in a suitable solvent such as glacial acetic acid.

  • Brominating Agent Addition: Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature or slightly elevated temperature for several hours, monitoring the progress by TLC or HPLC.

  • Workup: Once the reaction is complete, pour the mixture into water.

  • Isolation and Purification: Collect the solid product by filtration. Wash the solid with water and then a small amount of a suitable organic solvent (e.g., ethanol) to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Process Visualization

To aid in understanding the scale-up synthesis workflow and potential challenges, the following diagrams are provided.

Scale_Up_Workflow cluster_synthesis Synthesis Stages cluster_challenges Potential Troubleshooting Points Start Starting Materials (e.g., 1-(5-fluoro-2-hydroxyphenyl)ethanone) Vilsmeier Vilsmeier-Haack Reaction (Formylation) Start->Vilsmeier Bromination Bromination (e.g., with NBS) Vilsmeier->Bromination LowYield Low Yield Vilsmeier->LowYield Workup Workup & Isolation Bromination->Workup Impurities Impurity Formation Bromination->Impurities Purification Purification (Recrystallization/Chromatography) Workup->Purification IsolationIssues Isolation Difficulties Workup->IsolationIssues FinalProduct Final Product (this compound) Purification->FinalProduct

Caption: Key stages and potential troubleshooting points in the scale-up synthesis of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Root Cause Analysis cluster_solutions Corrective Actions Problem Low Product Yield Cause1 Incomplete Reaction Problem->Cause1 Cause2 Product Degradation Problem->Cause2 Cause3 Purification Loss Problem->Cause3 Solution1 Optimize Reaction Conditions (T, Time, Ratio) Cause1->Solution1 Solution2 Gentle Workup (Controlled Quenching) Cause2->Solution2 Solution3 Optimize Purification Method Cause3->Solution3

Caption: A logical workflow for troubleshooting low product yield during synthesis.

References

Technical Support Center: 3-Bromo-6-fluorochromone Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-6-fluorochromone. Our aim is to address common challenges encountered during its synthesis and purification, ensuring high-purity material for your research needs.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient synthetic pathway to this compound involves a two-step process. The first step is the synthesis of the intermediate, 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde, from 2'-hydroxy-5'-fluoroacetophenone via a Vilsmeier-Haack reaction. The subsequent step involves the bromination of this intermediate to yield the final product.

Q2: What are the potential impurities I might encounter in my preparation of this compound?

A2: Several impurities can arise during the synthesis. These can be broadly categorized as:

  • Starting Material Impurities: Residual 2'-hydroxy-5'-fluoroacetophenone.

  • Intermediate Impurities: Unreacted 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde.

  • Over-brominated Species: Dibrominated or other poly-brominated chromone derivatives.

  • Isomeric Impurities: Impurities arising from non-selective bromination, though less common due to directing group effects.

  • Reaction Byproducts: Residual reagents or byproducts from the Vilsmeier-Haack and bromination steps.

Q3: How can I best purify my crude this compound?

A3: A combination of column chromatography and recrystallization is generally effective. Silica gel column chromatography is well-suited for separating the target compound from less polar impurities and unreacted starting materials. Subsequent recrystallization can then be employed to remove any closely related impurities and to obtain a highly crystalline, pure product.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are indispensable.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low yield in Vilsmeier-Haack reaction Incomplete reaction; moisture in reagents or glassware.Ensure all reagents and glassware are thoroughly dried. Consider extending the reaction time or slightly increasing the reaction temperature.
Multiple spots on TLC after bromination Over-bromination or incomplete reaction.Carefully control the stoichiometry of the brominating agent. Monitor the reaction progress closely using TLC. Consider lowering the reaction temperature to improve selectivity.
Product is an oil or fails to crystallize Presence of significant impurities.Purify the crude product by column chromatography before attempting recrystallization. Ensure the correct solvent system is used for recrystallization.
Broad or unexpected peaks in NMR spectrum Presence of paramagnetic impurities or a mixture of isomers.Treat the sample with a small amount of activated charcoal before NMR analysis to remove paramagnetic species. Use 2D NMR techniques to aid in the structural elucidation of isomeric impurities.

Experimental Protocols

Protocol 1: Synthesis of 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde (Intermediate)
  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with constant stirring.

  • Addition of Starting Material: To this Vilsmeier reagent, add a solution of 2'-hydroxy-5'-fluoroacetophenone in DMF dropwise, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by pouring the mixture into ice-cold water. The precipitate formed is collected by filtration, washed with water, and dried under vacuum to yield the crude intermediate.

Protocol 2: Synthesis of this compound
  • Reaction Setup: Dissolve the crude 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde in a suitable solvent such as acetic acid or a chlorinated solvent in a round-bottom flask.

  • Bromination: Add a solution of bromine in the same solvent dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction with a solution of sodium thiosulfate. The product can be extracted with an organic solvent, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Protocol 3: Purification by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexanes.

  • Sample Loading: Adsorb the crude this compound onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Typical Impurities and their Identification

Impurity Potential Origin Analytical Identification (¹H NMR) Chromatographic Behavior
2'-hydroxy-5'-fluoroacetophenoneUnreacted starting materialDistinctive aromatic and acetyl protons signals.More polar than the product.
6-fluoro-4-oxo-4H-chromene-3-carbaldehydeUnreacted intermediateAldehydic proton signal around 10 ppm.More polar than the product.
Dibromo-6-fluorochromoneOver-brominationComplex aromatic region with different splitting patterns.Less polar than the product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 2'-hydroxy-5'-fluoroacetophenone intermediate 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde start->intermediate Vilsmeier-Haack Reaction (DMF, POCl3) product Crude this compound intermediate->product Bromination (Br2, Acetic Acid) column_chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc) product->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization pure_product Pure this compound recrystallization->pure_product hplc HPLC pure_product->hplc Purity Check nmr NMR (1H, 13C) pure_product->nmr Structural Confirmation ms Mass Spectrometry pure_product->ms Molecular Weight Verification

Caption: Overall experimental workflow for the synthesis and purification of this compound.

impurity_pathway cluster_impurities Potential Impurities start 2'-hydroxy-5'-fluoroacetophenone intermediate 6-fluoro-4-oxo-4H- chromene-3-carbaldehyde start->intermediate Vilsmeier-Haack unreacted_start Unreacted Starting Material start->unreacted_start product This compound intermediate->product Bromination unreacted_inter Unreacted Intermediate intermediate->unreacted_inter over_brominated Over-brominated Products product->over_brominated Excess Bromine

Caption: Potential impurity formation pathways during the synthesis of this compound.

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the 1H and 13C NMR Analysis of 3-Bromo-6-fluorochromone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, detailed structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone technique for determining the molecular architecture of organic molecules. This guide provides a comprehensive overview of the anticipated 1H and 13C NMR analysis of 3-Bromo-6-fluorochromone, alongside a comparative analysis with the experimentally determined data for the closely related analogue, 6-fluoro-3-formylchromone. Due to the absence of publicly available, experimentally verified NMR data for this compound, this guide leverages established principles of NMR spectroscopy and data from a structural analogue to provide a robust predictive analysis.

Comparative NMR Data Analysis

Table 1: Comparison of Predicted 1H NMR Data for this compound and Experimental Data for 6-fluoro-3-formylchromone.

Proton Predicted Chemical Shift (ppm) for this compound Experimental Chemical Shift (ppm) for 6-fluoro-3-formylchromone Predicted Multiplicity
H-2~8.3 - 8.58.80s
H-5~7.9 - 8.17.85dd
H-7~7.6 - 7.87.70m
H-8~7.4 - 7.67.45dd

Note: Predicted values are based on the analysis of substituent effects and data from analogous compounds.

Table 2: Predicted 13C NMR Chemical Shifts for this compound.

Carbon Predicted Chemical Shift (ppm)
C-2~150 - 155
C-3~110 - 115
C-4~175 - 180
C-4a~120 - 125
C-5~125 - 130
C-6~160 - 165 (d, 1JCF)
C-7~115 - 120 (d, 2JCF)
C-8~110 - 115 (d, 3JCF)
C-8a~150 - 155

Note: Predicted values are based on established substituent effects in aromatic and heterocyclic systems.

Detailed Experimental Protocol

The following is a standard experimental protocol for the acquisition of 1H and 13C NMR spectra of small organic molecules like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. 1H NMR Spectroscopy:

  • The 1H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.

  • Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

  • The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

3. 13C NMR Spectroscopy:

  • The 13C NMR spectrum is acquired on the same spectrometer.

  • A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to singlets for each unique carbon.

  • A 30° pulse width and a relaxation delay of 2-5 seconds are typical.

  • A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the 13C isotope.

  • The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

4. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.

  • Phase correction and baseline correction are applied to the spectrum.

  • The spectrum is referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integration of the peaks in the 1H NMR spectrum is performed to determine the relative ratios of the different types of protons.

  • Peak picking is done to determine the precise chemical shifts.

Visualizing the NMR Analysis Workflow

The following diagram illustrates the logical workflow of an NMR experiment, from sample preparation to final data analysis.

NMR_Workflow General Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Compound Synthesis & Purification Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Tube Transfer to NMR Tube Dissolution->Tube Spectrometer Insert into NMR Spectrometer Tube->Spectrometer Shimming Magnetic Field Shimming Spectrometer->Shimming Acquisition Pulse Sequence & Data Acquisition Shimming->Acquisition FID Free Induction Decay (FID) Acquisition->FID FT Fourier Transform FID->FT Processing Phase & Baseline Correction FT->Processing Referencing Chemical Shift Referencing Processing->Referencing Integration Peak Integration (1H NMR) Referencing->Integration Assignment Signal Assignment (1D & 2D NMR) Referencing->Assignment Integration->Assignment Structure Structure Elucidation Assignment->Structure

Caption: A flowchart illustrating the key stages of an NMR experiment.

A Comparative Analysis of the Biological Activity of 3-Bromo-6-fluorochromone and Other Chromone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chromone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The biological action of these compounds is significantly influenced by the nature and position of substituents on the chromone ring. This guide provides a comparative overview of the biological activity of 3-Bromo-6-fluorochromone and other selected chromone derivatives, supported by available experimental data.

While direct quantitative biological data for this compound is limited in the current literature, its potential for significant anti-inflammatory and anticancer properties is recognized.[1] This comparison, therefore, draws upon data from structurally related halogenated chromones to provide a predictive insight into its activity profile and facilitate further research.

Comparative Biological Activity Data

The following tables summarize the reported biological activities of various chromone derivatives, offering a basis for comparison with the anticipated activities of this compound.

Table 1: Anticancer Activity of Chromone Derivatives

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
This compound --Data not available-
6-Chloro-2-pyrrolidino-3-formyl-chromoneEhrlich ascites carcinoma (EAC)In vitro cytotoxicityPromising activity[2]
6-Fluoro-2,7-di-morpholino-3-formylchromoneEhrlich ascites carcinoma (EAC)In vitro cytotoxicityPromising activity[2]
Halogenated Phenoxychalcone (Compound 2c)MCF-7 (Breast Cancer)MTT Assay1.52[3]
Halogenated Phenoxychalcone (Compound 2f)MCF-7 (Breast Cancer)MTT Assay1.87[3]
2-Methyl-6-ferrocenylpyrimidin-4(3H)-oneMCF-7 (Breast Cancer)MTT Assay17[4][5]
Flavanone/Chromanone Derivative 1Colon Cancer Cell LinesMTT Assay~8–30[6]
Flavanone/Chromanone Derivative 3Colon Cancer Cell LinesMTT Assay~8–30[6]
Flavanone/Chromanone Derivative 5Colon Cancer Cell LinesMTT Assay~8–30[6]

Table 2: Antimicrobial Activity of Chromone Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
This compound -Data not available-
3-Bromo-6-chlorochromoneCandida auris20[7]
6-Bromochromone-3-carbonitrileCandida albicans5[7]
6-Chloro-8-nitroflavonePathogenic bacteriaPotent inhibition[8]
6-Bromo-8-nitroflavonePathogenic bacteriaPotent inhibition[8]

Table 3: Anti-inflammatory Activity of Chromone Derivatives

Compound/DerivativeAssayIC50 (µM)Reference
This compound -Data not available-
Chromone Derivative (from Dictyoloma vandellianum)NO and cytokine production inhibition5-20[9]
DCO-6 (a novel chromone derivative)IL-1β and IL-6 production inhibition-[10]
3-Bromo-4,5-dihydroxybenzaldehydeIL-6 production suppression12.5-100[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the reproducibility and validation of findings.

Anticancer Activity Assays

MTT Assay for Cytotoxicity:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Antimicrobial Activity Assays

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity Assays

Nitric Oxide (NO) Production Inhibition Assay in Macrophages:

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

  • Cell Stimulation: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds.

  • Griess Assay: After a suitable incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits NO production by 50%.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the biological activities of chromones is essential for rational drug design.

anticancer_pathway Halogenated Chromone Halogenated Chromone Inhibition of Topoisomerase Inhibition of Topoisomerase Halogenated Chromone->Inhibition of Topoisomerase e.g., 6-fluoro derivatives ROS Production ROS Production Halogenated Chromone->ROS Production Inhibition of ABCG2 Transporter Inhibition of ABCG2 Transporter Halogenated Chromone->Inhibition of ABCG2 Transporter e.g., 5-(4-bromobenzyloxy) derivatives DNA Damage DNA Damage Inhibition of Topoisomerase->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Oxidative Stress->Apoptosis Increased Intracellular Drug Concentration Increased Intracellular Drug Concentration Inhibition of ABCG2 Transporter->Increased Intracellular Drug Concentration Enhanced Chemosensitivity Enhanced Chemosensitivity Increased Intracellular Drug Concentration->Enhanced Chemosensitivity

Anticancer mechanisms of halogenated chromones.

anti_inflammatory_pathway Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory Stimulus (e.g., LPS)->TLR4 TRAF6-ASK1 Complex TRAF6-ASK1 Complex TLR4->TRAF6-ASK1 Complex ROS-dependent p38 MAPK Activation p38 MAPK Activation TRAF6-ASK1 Complex->p38 MAPK Activation Pro-inflammatory Cytokine Production (IL-1β, IL-6) Pro-inflammatory Cytokine Production (IL-1β, IL-6) p38 MAPK Activation->Pro-inflammatory Cytokine Production (IL-1β, IL-6) Chromone Derivative (e.g., DCO-6) Chromone Derivative (e.g., DCO-6) Chromone Derivative (e.g., DCO-6)->TRAF6-ASK1 Complex Inhibition experimental_workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Synthesis of Chromone Derivatives Synthesis of Chromone Derivatives Anticancer Assays (MTT) Anticancer Assays (MTT) Synthesis of Chromone Derivatives->Anticancer Assays (MTT) Antimicrobial Assays (MIC) Antimicrobial Assays (MIC) Synthesis of Chromone Derivatives->Antimicrobial Assays (MIC) Anti-inflammatory Assays (NO) Anti-inflammatory Assays (NO) Synthesis of Chromone Derivatives->Anti-inflammatory Assays (NO) Signaling Pathway Analysis Signaling Pathway Analysis Anticancer Assays (MTT)->Signaling Pathway Analysis Anti-inflammatory Assays (NO)->Signaling Pathway Analysis Enzyme Inhibition Assays Enzyme Inhibition Assays Signaling Pathway Analysis->Enzyme Inhibition Assays

References

A Comparative Guide to the Structural Confirmation of 3-Bromo-6-fluorochromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of novel compounds is a cornerstone of chemical and pharmaceutical research. For derivatives of the chromone scaffold, a privileged structure in medicinal chemistry, a multi-faceted analytical approach is essential to ensure correct structural assignment. This guide provides a comparative overview of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—for the structural elucidation of a representative molecule, 3-Bromo-6-fluorochromone.

At a Glance: Comparison of Analytical Techniques

TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
NMR Spectroscopy Detailed atom connectivity (¹H-¹H, ¹H-¹³C), chemical environment of nuclei.5-10 mg, soluble in deuterated solvent.HighProvides unambiguous evidence of covalent structure in solution.Requires soluble material; complex spectra for large molecules.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.<1 mg, soluble or volatile.Very HighHigh sensitivity; confirms molecular formula and substructures.Does not provide stereochemical or isomeric information.
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry.High-quality single crystal (0.1-0.5 mm).LowProvides the absolute, unambiguous solid-state structure.Crystal growth can be a significant bottleneck.

In-Depth Analysis and Experimental Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the covalent structure of a molecule in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's framework.

Representative ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Atom No.¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
28.25 (s, 1H)155.8
3-115.2
4-175.1
57.95 (dd, J = 8.8, 3.0 Hz, 1H)125.4
6-160.5 (d, ¹JCF = 248 Hz)
77.50 (ddd, J = 8.8, 7.5, 3.0 Hz, 1H)122.1 (d, ²JCF = 25 Hz)
87.40 (dd, J = 7.5, 4.2 Hz, 1H)112.0 (d, ²JCF = 23 Hz)
4a-156.2 (d, ³JCF = 8 Hz)
8a-120.1

Note: This is representative data based on known chemical shifts for similar chromone structures. Actual values may vary.

  • Sample Preparation: Dissolve 10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. For ¹³C NMR, a proton-decoupled pulse program is used. 2D experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are then acquired to establish connectivity.

  • ¹⁹F NMR: A ¹⁹F NMR spectrum is recorded to observe the fluorine resonance and its coupling to nearby protons.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound. For brominated compounds, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

Predicted Mass Spectrum Data for this compound

Ionm/z (calculated)Relative AbundanceInterpretation
[M]⁺241.9356~100%Molecular ion containing ⁷⁹Br
[M+2]⁺243.9335~98%Molecular ion containing ⁸¹Br
[M-Br]⁺163.0346VariableLoss of bromine radical
[M-CO]⁺213.9402VariableLoss of carbon monoxide

Note: The presence of a near 1:1 ratio for the M and M+2 peaks is a definitive indicator of a single bromine atom.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a final concentration of 10-100 µg/mL.

  • Chromatography: Inject the sample onto a C18 HPLC column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate the compound from any impurities.

  • Mass Analysis: The eluent is introduced into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Data is acquired in positive ion mode.

X-ray Crystallography

X-ray crystallography provides the absolute and unambiguous three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.

Representative Crystallographic Data for a Chromone Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.85
b (Å)5.60
c (Å)17.99
β (°)95.1
Volume (ų)788.2
Z4
R-factor< 0.05

Note: This data is based on a closely related fluorinated chromone derivative and is for illustrative purposes.

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent (e.g., ethanol, ethyl acetate) from a saturated solution of the compound.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. X-ray diffraction data is collected over a range of angles.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to yield the final atomic coordinates.

Visualizing the Workflow

The process of structural confirmation can be visualized as a logical workflow, where each technique provides complementary information.

Workflow for Structural Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS NMR NMR Spectroscopy (Connectivity & 2D Structure) Purification->NMR Xray X-ray Crystallography (3D Structure & Stereochemistry) Purification->Xray If single crystals obtained Confirmation Unambiguous Structural Confirmation MS->Confirmation NMR->Confirmation Xray->Confirmation

Caption: A typical workflow for the synthesis and structural confirmation of a novel organic compound.

The relationship between the different analytical techniques and the information they provide can be further illustrated.

Interplay of Analytical Techniques cluster_info Information Obtained Molecule This compound NMR NMR (¹H, ¹³C, ¹⁹F, 2D) Molecule->NMR Solution State MS Mass Spectrometry (HRMS) Molecule->MS Gas Phase (Ion) Xray X-ray Crystallography Molecule->Xray Solid State NMR_info Atom Connectivity Chemical Environment NMR->NMR_info MS_info Molecular Formula Isotopic Pattern MS->MS_info Xray_info 3D Structure Bond Lengths/Angles Xray->Xray_info

Caption: The complementary information provided by different analytical techniques for structural elucidation.

A Comparative Analysis of Cytotoxicity: Fluorinated vs. Non-Fluorinated Chromones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the structure-activity relationship is fundamental to designing more effective and targeted therapeutic agents. The introduction of fluorine into a molecular scaffold can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its biological activity. This guide provides a comparative overview of the cytotoxicity of fluorinated versus non-fluorinated chromone derivatives, a class of compounds known for their diverse pharmacological potential, including anticancer properties.

While the body of research on chromone derivatives is extensive, direct comparative studies evaluating the cytotoxic effects of a fluorinated chromone against its exact non-fluorinated parent compound under identical experimental conditions are limited. This guide presents available quantitative data to draw comparisons, highlights the experimental methodologies used, and illustrates the key signaling pathways involved in their cytotoxic effects.

Quantitative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for fluorinated and non-fluorinated chromone derivatives. It is important to note that a direct comparison is only possible for the isoflavone derivatives, which were evaluated in the same study.[1] Data for other chromone derivatives are compiled from different studies and should be interpreted with caution due to potential variations in experimental protocols.

Compound ClassCompound Name/DerivativeFluorination StatusCell LineIC50 (µM)Reference
Isoflavone 7-O-methoxymethyl-4'-fluoro-daidzein (Compound 4)FluorinatedMCF-713.66[1]
7-O-methoxymethyl-3'-trifluoromethyl-4'-fluoro-daidzein (Compound 5)FluorinatedMCF-715.43[1]
7-O-methoxymethyl-daidzein (Compound 7)Non-fluorinated analogMCF-711.23[1]
DaidzeinNon-fluorinated parentMCF-711.87[1]
2-Styrylchromone 3',4',5'-trimethoxy-2-styrylchromoneNon-fluorinatedHeLa>100% inhibition at test conc.[2]
Flavone 2-(2-chlorophenyl)-5,7-dihydroxy-8-((3R,4S)-3-hydroxy-1-methylpiperidin-4-yl)-4H-chromen-4-one (Flavopiridol)Non-fluorinatedK562(not specified)[3]

Note: The data for 2-Styrylchromone indicates high activity, but an exact IC50 value was not provided in the referenced abstract.

Experimental Protocols

The evaluation of cytotoxicity is crucial for determining the potential of a compound as a therapeutic agent. The following is a detailed protocol for the MTT assay, a common colorimetric method used to assess cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • 96-well plates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (medium with the solvent used to dissolve the compounds) is also included.[4]

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well (final concentration of 0.5 mg/mL). The plates are then incubated for 2-4 hours at 37°C.[5]

  • Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals. The plate is gently shaken to ensure complete dissolution.[5]

  • Absorbance Reading: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting a dose-response curve.[4]

Signaling Pathways in Chromone-Induced Cytotoxicity

Chromone derivatives can induce cytotoxicity through various mechanisms, often culminating in apoptosis (programmed cell death). Apoptosis is a tightly regulated process involving a cascade of signaling events that can be broadly divided into the intrinsic and extrinsic pathways.

Apoptosis Signaling Pathway

The induction of apoptosis is a key mechanism for the anticancer activity of many chemotherapeutic agents. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways converge on the activation of executioner caspases, which are responsible for the biochemical and morphological changes associated with apoptotic cell death.[6]

  • Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn activates executioner caspases like caspase-3.[3][6]

  • Intrinsic Pathway: Intracellular stress signals, such as DNA damage, can trigger the intrinsic pathway. This leads to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[3][6] Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9, which subsequently activates executioner caspases.[6]

Some chromone derivatives have been shown to induce apoptosis by affecting key proteins in these pathways. For instance, certain derivatives can up-regulate the expression of pro-apoptotic proteins like Bax and Bad, while down-regulating anti-apoptotic proteins like Bcl-2.[3] Additionally, some chromones may induce endoplasmic reticulum (ER) stress, which can also lead to apoptosis.[7]

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cell Seeding in 96-well plate B Overnight Incubation (Adhesion) A->B C Add Serial Dilutions of Compounds B->C D Incubate for 24/48/72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Add Solubilization Solution F->G H Read Absorbance G->H I Calculate % Cell Viability H->I J Determine IC50 Value I->J G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8->Executioner Caspases (e.g., Caspase-3) Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Executioner Caspases (e.g., Caspase-3) Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis

References

Navigating the Anti-Inflammatory Landscape: A Comparative Analysis of Chromone Derivatives and Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel anti-inflammatory agents is a continuous endeavor. While 3-Bromo-6-fluorochromone has been noted for its potential anti-inflammatory and anti-cancer properties, a detailed examination of publicly available scientific literature reveals a conspicuous absence of specific experimental data validating its anti-inflammatory efficacy. To address this gap and provide a valuable comparative guide, this report substitutes the uncharacterized this compound with a well-studied novel chromone derivative, (E)-5,7-dihydroxy-3-(3-oxo-3-phenylprop-1-en-1-yl)-4H-chromen-4-one (DCO-6).

This guide presents a head-to-head comparison of DCO-6 with two widely used anti-inflammatory drugs, Ibuprofen and Dexamethasone. The following sections delve into their performance in key in vitro anti-inflammatory assays, provide detailed experimental methodologies, and visualize the intricate signaling pathways they modulate.

Comparative Efficacy: A Quantitative Overview

The anti-inflammatory potential of DCO-6, Ibuprofen, and Dexamethasone has been evaluated through various in vitro assays measuring their ability to inhibit key inflammatory mediators. The data, summarized below, offers a clear comparison of their potency.

CompoundAssayCell LineInducerKey MediatorIC50 / Inhibition
DCO-6 Nitric Oxide (NO) ProductionRAW 264.7LPSNitric Oxide~10 µM
IL-6 ProductionRAW 264.7LPSInterleukin-6Significant reduction at 10 µM
IL-1β ProductionRAW 264.7LPSInterleukin-1βSignificant reduction at 10 µM
Ibuprofen Prostaglandin E2 (PGE2) SynthesisHuman PBMC-Prostaglandin E2Statistically significant reduction at 50 µM
Dexamethasone Cytokine ProductionMouse MacrophagesZymosanTNF, CXCL1Significant decrease at 1 mg/kg (in vivo)
T-cell FunctionHuman T-cellsCD3/CD28IFN-γDose-dependent decrease

Unraveling the Mechanisms: Signaling Pathways in Focus

The anti-inflammatory effects of these compounds are underpinned by their modulation of specific intracellular signaling cascades. DCO-6, for instance, exerts its effects through the inhibition of the p38 MAPK and NF-κB pathways.

experimental_workflow cluster_cell_culture Cell Culture & Stimulation cluster_treatment Treatment cluster_assays Inflammatory Mediator Measurement RAW2647 RAW 264.7 Macrophages Stimulation LPS Stimulation RAW2647->Stimulation Compound DCO-6 / Ibuprofen / Dexamethasone Stimulation->Compound NO_Assay Nitric Oxide (Griess Assay) Compound->NO_Assay Cytokine_Assay Cytokine (ELISA) Compound->Cytokine_Assay PGE2_Assay PGE2 (ELISA) Compound->PGE2_Assay

General experimental workflow for in vitro anti-inflammatory assays.

The activation of Toll-like receptor 4 (TLR4) by lipopolysaccharide (LPS) triggers a downstream cascade involving the activation of p38 MAPK and the transcription factor NF-κB, leading to the production of pro-inflammatory mediators. DCO-6 has been shown to intervene in this pathway.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates p38_MAPK p38 MAPK TLR4->p38_MAPK activates NFkB NF-κB TLR4->NFkB activates Pro_inflammatory Pro-inflammatory Mediators (NO, IL-6, IL-1β) p38_MAPK->Pro_inflammatory leads to NFkB->Pro_inflammatory leads to DCO6 DCO-6 DCO6->p38_MAPK inhibits DCO6->NFkB inhibits

Inhibitory action of DCO-6 on the LPS-induced p38 MAPK and NF-κB signaling pathways.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, the methodologies for the key experiments cited in this guide are detailed below.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Stimulation and Treatment: For inflammatory assays, cells are typically seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compounds (e.g., DCO-6, Ibuprofen, Dexamethasone) for 1-2 hours before stimulation with an inflammatory agent, such as lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • After the treatment period, the cell culture supernatant is collected.

  • An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to the supernatant in a new 96-well plate.

  • The mixture is incubated at room temperature for 10 minutes.

  • The absorbance at 540 nm is measured using a microplate reader.

  • The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.

Cytokine and Prostaglandin E2 (PGE2) Measurement (ELISA)
  • Cell culture supernatants are collected after the treatment period.

  • The concentrations of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α), as well as Prostaglandin E2 (PGE2), are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Briefly, the supernatant is added to antibody-coated microplates, followed by the addition of a detection antibody and a substrate solution.

  • The colorimetric reaction is stopped, and the absorbance is measured at the appropriate wavelength.

  • Cytokine or PGE2 concentrations are calculated based on a standard curve.

Western Blot Analysis for Signaling Pathway Proteins
  • Following treatment, cells are lysed to extract total protein.

  • Protein concentration is determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p38 MAPK, NF-κB p65).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

This comparative guide underscores the anti-inflammatory potential of the chromone scaffold, as exemplified by DCO-6, and provides a framework for its evaluation against established drugs. The detailed protocols and pathway visualizations serve as a resource for researchers aiming to explore the therapeutic promise of this class of compounds further.

A Comparative Analysis of 3-Bromo-6-fluorochromone and Structurally Related Compounds in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 3-Bromo-6-fluorochromone and similar halogenated chromone derivatives. While specific experimental data for this compound is not extensively available in publicly accessible literature, this document compiles and compares data from structurally related compounds to offer insights into its potential therapeutic applications. The chromone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the physicochemical properties and biological efficacy of these compounds.[3]

Comparative Biological Activity

The following table summarizes the in vitro biological activity of selected halogenated chromone derivatives against various cancer cell lines and inflammatory markers. The chosen compounds share structural similarities with this compound, providing a basis for preliminary structure-activity relationship (SAR) analysis.

CompoundStructureBiological ActivityCell Line/TargetIC50 / ActivityReference
This compound This compoundAnticancer, Anti-inflammatoryNot SpecifiedData not available[4]
6,8-Dichloro-3-iodochromone 6,8-Dichloro-3-iodochromoneAntifungalSclerotium rolfsiiED50 = 8.43 mg/L[5]
6-Chloro-8-nitroflavone 6-Chloro-8-nitroflavoneAntibacterialPathogenic bacteriaPotent inhibitory activity[6]
7-Methoxy-3-[(1E)-2-phenylethenyl]-4H-1-benzopyran-4-one 7-Methoxy-3-[(1E)-2-phenylethenyl]-4H-1-benzopyran-4-oneAnticancerHSC-2 (Human oral squamous carcinoma)High tumor-specificity[7]
3-[(1E)-2-(4-hydroxyphenyl)ethenyl]-7-methoxy-4H-1-benzopyran-4-one 3-[(1E)-2-(4-hydroxyphenyl)ethenyl]-7-methoxy-4H-1-benzopyran-4-oneAnticancerHSC-2 (Human oral squamous carcinoma)High tumor-specificity[7]
3-Bromo-4,5-dihydroxybenzaldehyde 3-Bromo-4,5-dihydroxybenzaldehydeAnti-inflammatoryLPS-stimulated RAW 264.7 macrophagesDose-dependent inhibition of IL-6 production[8]

Experimental Protocols

Detailed methodologies for the key biological assays cited in this guide are provided below. These protocols are summarized from the referenced literature and offer a basis for replicating and extending these findings.

Anticancer Activity: MTT Assay

The cytotoxicity of chromone derivatives against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Production in Macrophages

The anti-inflammatory potential of chromone derivatives can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).[9]

Principle: In inflammation, inducible nitric oxide synthase (iNOS) is upregulated, leading to the production of NO. The concentration of NO can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Seeding: RAW 264.7 macrophages are seeded in 96-well plates at a density of 1 x 10⁵ cells per well and allowed to adhere overnight.

  • Compound Pre-treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.

  • Griess Assay: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance is measured at 540 nm after a 10-minute incubation at room temperature.

  • Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without compound treatment.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway involved in inflammation and a general workflow for the synthesis and evaluation of chromone derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Substituted Phenols) reaction1 Cyclization Reaction start->reaction1 chromone_core Chromone Scaffold reaction1->chromone_core reaction2 Halogenation/ Functionalization chromone_core->reaction2 final_compound Target Compound (e.g., this compound) reaction2->final_compound in_vitro In Vitro Assays (e.g., MTT, Griess Assay) final_compound->in_vitro in_vivo In Vivo Models (e.g., Animal studies) in_vitro->in_vivo Lead Compound data_analysis Data Analysis (IC50, ED50) in_vitro->data_analysis in_vivo->data_analysis

Caption: General workflow for the synthesis and biological evaluation of chromone derivatives.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS, IL-6) Chromone Chromone Derivatives Chromone->IKK Inhibition

Caption: Simplified NF-κB signaling pathway in inflammation, a potential target for chromone derivatives.

References

Unveiling the Solid-State Landscape of Halogenated Chromones: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography provides this atomic-level detail, offering insights into the solid-state conformation, intermolecular interactions, and crystal packing of pharmacologically active compounds. This guide presents a comparative analysis of the crystallographic structures of halogenated chromone derivatives, compounds of significant interest due to their anti-inflammatory and anti-cancer properties.

While the specific crystal structure of 3-Bromo-6-fluorochromone is not publicly available, this guide leverages detailed crystallographic data from closely related and highly relevant alternatives: 6-Bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde and 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde . By comparing these structures, we can infer the influence of halogen substitution patterns on the crystal lattice and molecular geometry of this important class of compounds.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for two halogenated 3-formylchromone derivatives, providing a basis for understanding their solid-state properties.

Parameter6-Bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde[1][2]6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde[3]
Chemical Formula C₁₀H₄BrFO₃C₁₀H₅FO₃
Molecular Weight 271.04192.15
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
Unit Cell Dimensions
a (Å)8.653 (3)7.910 (3)
b (Å)7.026 (2)8.411 (3)
c (Å)15.014 (5)11.564 (4)
α (°)9090
β (°)104.09 (3)97.47 (3)
γ (°)9090
Volume (ų)884.3 (5)762.5 (5)
Z (Molecules/unit cell) 44
Density (calculated) (Mg m⁻³)2.0351.619

Experimental Protocols

The synthesis of 3-formylchromone derivatives, such as the compounds compared in this guide, is commonly achieved through the Vilsmeier-Haack reaction.[4][5][6][7] This one-pot synthesis is efficient and versatile for a variety of substituted 2-hydroxyacetophenones.

General Protocol for the Synthesis of 3-Formylchromone Derivatives

This protocol outlines the general steps for synthesizing 3-formylchromones from a substituted 2-hydroxyacetophenone precursor.

Materials:

  • Substituted 2-hydroxyacetophenone

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice-cold water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, cool N,N-dimethylformamide (DMF) in an ice bath.

  • To the cooled DMF, add the substituted 2-hydroxyacetophenone with continuous stirring.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the mixture, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to overnight.

  • Carefully pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid precipitate by filtration and wash it thoroughly with water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 3-formylchromone derivative.

Signaling Pathways and Biological Activity

Chromone derivatives are known to exhibit a range of biological activities, primarily as anti-inflammatory and anti-cancer agents.[8] Their mechanism of action often involves the modulation of key signaling pathways.

Anti-Inflammatory Signaling Pathway

Chromones can exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[9][10] This is often achieved through the suppression of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cellular Receptor cluster_signaling Intracellular Signaling Cascade cluster_chromone Point of Intervention cluster_response Cellular Response Stimulus LPS Receptor TLR4 Stimulus->Receptor IKK IKK Receptor->IKK MAPK MAPK (p38, JNK, ERK) Receptor->MAPK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to MAPK->Nucleus Chromone Chromone Derivative Chromone->IKK Chromone->MAPK Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes

Caption: Anti-inflammatory action of chromone derivatives via inhibition of NF-κB and MAPK pathways.

Anti-Cancer Signaling Pathway

In the context of cancer, certain chromone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[11][12] A common mechanism involves the regulation of the Bcl-2 family of proteins, which are key players in the apoptotic cascade.

Anti_Cancer_Pathway cluster_stimulus Therapeutic Agent cluster_regulation Apoptotic Regulation cluster_execution Execution Cascade cluster_response Cellular Outcome Chromone Chromone Derivative Bax Bax (Pro-apoptotic) Chromone->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Chromone->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Anti-cancer mechanism of chromone derivatives through induction of apoptosis.

Conclusion

This comparative guide highlights the utility of X-ray crystallography in characterizing halogenated chromone derivatives. While the crystal structure of this compound remains to be elucidated, the analysis of closely related compounds provides valuable insights into the structural effects of halogen substitution. The provided experimental protocol for the Vilsmeier-Haack reaction offers a reliable method for the synthesis of these and other 3-formylchromones. Furthermore, the elucidation of their engagement with key anti-inflammatory and anti-cancer signaling pathways underscores their therapeutic potential and provides a rationale for the future design of novel chromone-based drug candidates. Further crystallographic studies on a wider range of these derivatives will undoubtedly contribute to a more comprehensive understanding of their structure-activity relationships.

References

A Comparative Guide to Assessing the Purity of Synthesized 3-Bromo-6-fluorochromone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of compound purity is a cornerstone of reliable and reproducible results. In the synthesis of novel compounds such as 3-Bromo-6-fluorochromone, a versatile intermediate in pharmaceutical and materials science research, rigorous purity analysis is paramount.[1] This guide provides a comparative overview of standard analytical techniques for determining the purity of synthesized this compound, presenting detailed experimental protocols and comparing its hypothetical purity profile with plausible alternatives.

Alternatives to this compound

In various research contexts, similar chromone scaffolds with different substitution patterns may be employed. For the purpose of this guide, we will compare the purity assessment of this compound with two logical alternatives:

  • 6-Fluoro-3-iodochromone: An alternative with a different halogen at the 3-position, potentially offering altered reactivity in subsequent synthetic steps.

  • 3-Bromo-6-chlorochromone: An analog with a different halogen at the 6-position, which could modulate the electronic properties of the molecule.

A comprehensive purity assessment strategy involves a combination of chromatographic and spectroscopic methods to identify and quantify the target compound and any potential impurities, such as unreacted starting materials, by-products, or degradation products.

Data Presentation: Purity Comparison

The following table summarizes hypothetical purity data for synthesized batches of this compound and its alternatives, as determined by High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS).

CompoundHPLC Purity (%)qNMR Purity (%)Major Impurity (by MS)
This compound 98.598.26-fluorochromone
6-Fluoro-3-iodochromone 97.897.56-fluorochromone
3-Bromo-6-chlorochromone 98.197.96-chlorochromone

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted for the analysis of synthesized this compound and its structural analogs.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds by separating components in a mixture.

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized compound.

  • Dissolve in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.22 µm syringe filter prior to injection.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Report Purity calculate->report

Workflow for HPLC purity analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can determine the absolute purity of a compound by comparing the integral of a specific analyte signal to that of a certified internal standard.

Instrumentation: NMR spectrometer (400 MHz or higher) with a high-precision NMR tube.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all nuclei).

  • Number of Scans: 16 (or more for dilute samples).

Data Analysis: The purity of the compound is calculated using the following formula:

Purity (%) = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (MWanalyte / MWstandard) * (mstandard / manalyte) * Puritystandard

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • Puritystandard = Purity of the internal standard

qNMR_Workflow start Start prep Prepare Sample with Internal Standard start->prep acquire Acquire 1H NMR Spectrum (with long relaxation delay) prep->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity using Integral, Mass, and MW integrate->calculate end Final Purity Value calculate->end

General workflow for qNMR purity determination.

Mass Spectrometry (MS) for Impurity Identification

Mass spectrometry is crucial for confirming the molecular weight of the synthesized compound and identifying potential impurities. It is often coupled with HPLC (LC-MS) for enhanced separation and identification.

Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

Analytical Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: 50-500 m/z.

  • Sample Preparation: The sample is prepared as for HPLC analysis. For direct infusion, a dilute solution (e.g., 10 µg/mL) in a suitable solvent (e.g., methanol with 0.1% formic acid) is used.

Data Analysis: The mass spectrum is analyzed to confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound. Other observed peaks are investigated as potential impurities by comparing their mass-to-charge ratios with those of expected by-products or starting materials.

MS_Analysis_Logic cluster_input Input cluster_process LC-MS Analysis cluster_output Data Interpretation sample Synthesized Compound lc_separation HPLC Separation of Components sample->lc_separation ionization Ionization (ESI) lc_separation->ionization mass_analysis Mass Analysis ionization->mass_analysis main_peak Identify Main Peak (Target Compound) mass_analysis->main_peak impurity_peaks Identify Impurity Peaks mass_analysis->impurity_peaks confirm_mw Confirm Molecular Weight main_peak->confirm_mw identify_impurities Identify Impurity Structures impurity_peaks->identify_impurities

Logical flow for impurity identification using LC-MS.

References

3-Bromo-6-fluorochromone: A Comparative Analysis of Potential In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This publication provides a comprehensive comparative guide on the potential in vitro and in vivo efficacy of 3-Bromo-6-fluorochromone. While direct experimental data for this specific compound is limited in publicly available literature, this guide synthesizes information from studies on structurally related halogenated chromones to offer a predictive comparison and highlight its potential as a therapeutic agent. This analysis is intended for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is a synthetic derivative of the chromone scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities. The introduction of halogen atoms, specifically bromine at the 3-position and fluorine at the 6-position, is anticipated to modulate the compound's physicochemical properties and biological activity, potentially enhancing its efficacy and selectivity for various cellular targets.

Comparative In Vitro Efficacy

Direct in vitro studies on this compound are not extensively reported. However, the known activities of other brominated and fluorinated chromones provide a basis for predicting its potential efficacy.

Anticipated Anti-Cancer Activity:

The chromone nucleus is a common feature in many compounds with demonstrated anti-cancer properties. The presence of halogen substituents can significantly influence this activity. For instance, brominated chalcone derivatives have shown potent activity against gastric cancer cell lines, with IC50 values in the low micromolar range.[1] Specifically, the introduction of a bromine atom can enhance cytotoxicity in cancer cells.[2][3] Studies on brominated quinolines also indicate a substantial increase in antiproliferative activity.[4]

Fluorinated chromones have also been investigated for their anti-cancer effects. For example, certain styrylchromones with fluorine substitutions have shown growth inhibition activity against various carcinoma cells.[5]

Based on these findings, this compound is hypothesized to exhibit cytotoxic activity against various cancer cell lines. The combined electronic effects of the bromo and fluoro substituents may lead to enhanced binding to target proteins or increased cellular uptake.

Table 1: Comparative In Vitro Anti-Cancer Activity of Halogenated Chromone Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Brominated Chalcone (Compound 19)MGC803 (Gastric)3.57[1]
Brominated Plastoquinone Analog (BrPQ5)Various1.55 - 4.41 (GI50)[6]
Brominated Quinoline (Compound 11)C6, HeLa, HT2915.0 - 26.4[4]
This compound Not Reported Not Reported

Anticipated Anti-Inflammatory Activity:

Chromone derivatives are well-documented for their anti-inflammatory properties.[7][8] Fluorine substitution, in particular, has been a key strategy in the development of potent anti-inflammatory agents. For instance, ortho-trifluoromethoxy-substituted curcumin derivatives have demonstrated excellent anti-inflammatory activity both in vitro and in vivo.[9][10] One study on a novel chromone derivative, DCO-6, showed it could significantly reduce the production of inflammatory mediators like nitric oxide, IL-1β, and IL-6.[8]

Given these precedents, this compound is expected to possess anti-inflammatory properties, potentially through the inhibition of key signaling pathways involved in the inflammatory response, such as the p38 MAPK pathway.[8]

Table 2: Comparative In Vitro Anti-Inflammatory Activity of Chromone Derivatives

Compound/DerivativeAssayEffectReference
Chromone Derivative (DCO-6)LPS-induced NO, IL-1β, IL-6 production in macrophagesSignificant Reduction[8]
Natural Chromones (from Dictyoloma vandellianum)LPS + IFN-γ-induced NO and cytokine production in macrophagesInhibition at 5-20 µM[7]
2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-oneSuperoxide anion generation in neutrophilsIC50 = 5.0 ± 1.4 μM[11]
This compound Not Reported Not Reported

Postulated Signaling Pathway Inhibition

Based on the activities of related compounds, this compound may exert its anti-inflammatory effects by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 signaling pathway, a mechanism observed in other chromone derivatives.[8]

G LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS TLR4->ROS TRAF6 TRAF6 ROS->TRAF6 ASK1 ASK1 TRAF6->ASK1 p38 p38 MAPK ASK1->p38 Inflammation Inflammatory Response (NO, IL-1β, IL-6) p38->Inflammation Chromone This compound (Postulated) Chromone->ROS Inhibition

Caption: Postulated inhibition of the ROS-dependent p38 MAPK pathway by this compound.

Comparative In Vivo Efficacy

Direct in vivo studies on this compound have not been identified. However, related compounds have shown promise in animal models.

Anticipated Anti-Cancer Activity:

A novel brominated chalcone derivative demonstrated significant in vivo anti-tumor activity against gastric cancer xenografts in mice, reducing tumor weight by approximately 60% without causing significant toxicity.[1] This suggests that brominated scaffolds hold potential for in vivo anti-cancer efficacy.

Anticipated Anti-Inflammatory Activity:

A chromone derivative, DCO-6, significantly protected mice from LPS-induced septic shock, highlighting its potent in vivo anti-inflammatory effects.[8] Similarly, ortho-trifluoromethoxy-substituted curcumin derivatives effectively reduced the severity of clinical symptoms in a mouse model of colitis.[9]

Based on these findings, this compound warrants investigation in animal models of cancer and inflammation to determine its therapeutic potential.

Table 3: Comparative In Vivo Efficacy of Halogenated Chromone and Related Derivatives

Compound/DerivativeAnimal ModelEfficacyReference
Brominated Chalcone (H72)MGC803 Xenograft (Mice)~60% reduction in tumor weight[1]
Chromone Derivative (DCO-6)LPS-induced Septic Shock (Mice)Significant protection[8]
ortho-trifluoromethoxy-substituted curcumin derivativeDSS-induced Colitis (Mice)Reduced severity of clinical symptoms[9]
This compound Not Reported Not Reported

Experimental Protocols (Generalized)

The following are generalized protocols based on methodologies cited for similar compounds, which could be adapted for the evaluation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Plate cancer cells (e.g., MGC803, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

G A Seed Cancer Cells B Treat with this compound A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: Workflow for a generalized in vitro cytotoxicity (MTT) assay.

In Vivo Tumor Xenograft Model:

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1x10^6 MGC803 cells) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomly assign mice to treatment (this compound, administered via an appropriate route, e.g., intraperitoneal or oral) and control (vehicle) groups.

  • Monitoring: Measure tumor volume and body weight every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

G A Implant Cancer Cells in Mice B Allow Tumor Growth A->B C Administer Treatment and Control B->C D Monitor Tumor Volume and Body Weight C->D E Excise and Analyze Tumors D->E

Caption: Workflow for a generalized in vivo tumor xenograft study.

Conclusion

While direct experimental evidence for the efficacy of this compound is currently lacking, the existing literature on structurally similar halogenated chromones provides a strong rationale for its investigation as a potential anti-cancer and anti-inflammatory agent. The comparative data presented in this guide suggest that the unique combination of bromo and fluoro substituents on the chromone scaffold may confer potent biological activity. Further in vitro and in vivo studies are warranted to elucidate the precise therapeutic potential of this compound.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-6-fluorochromone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ensuring the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for 3-Bromo-6-fluorochromone, a compound utilized in medicinal chemistry and materials science for its potential anti-inflammatory and anti-cancer properties.[1] Adherence to these protocols is critical for protecting personnel and the environment from potential hazards.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the following general precautions for halogenated organic compounds should be strictly followed.

Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling. At a minimum, the following PPE should be worn:

PPE CategorySpecific Requirements
Eye Protection ANSI-approved chemical splash goggles.
Hand Protection Nitrile rubber gloves. Double gloving may be appropriate.[2]
Body Protection A fully buttoned lab coat. A chemical-resistant apron is recommended when handling larger quantities.[2]
Footwear Closed-toe shoes are mandatory.

Ventilation: All handling and disposal of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2]

Step-by-Step Disposal Protocol

As a brominated and fluorinated organic compound, this compound must be disposed of as halogenated organic waste .[3][4] It is crucial to segregate this waste stream from non-halogenated and other types of chemical waste to ensure proper treatment and disposal, which typically involves incineration at a licensed hazardous waste facility.[3]

Waste Collection:

  • Container Selection: Use a designated, compatible, and clearly labeled waste container for "Halogenated Organic Waste."[2][5][6] Polyethylene containers are generally suitable.[2]

  • Solid Waste: Carefully transfer solid this compound into the designated halogenated waste container.

  • Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, and absorbent pads used for spills, must also be placed in the halogenated waste container.

  • Solutions: If this compound is in a solvent, the entire solution should be collected in a designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated solvent waste.[5][6]

Container Management:

  • Keep the waste container securely closed when not in use.[5][6]

  • Do not overfill the container. A general rule is to fill to no more than 80-90% of its capacity.

  • Ensure the waste container is properly labeled with its contents, including the full chemical name of "this compound" and any solvents present.[6]

Disposal Request:

  • Once the waste container is full or the generation of this waste is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal service.

  • Follow your institution's specific procedures for waste pickup requests.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately evacuate the affected area and inform your supervisor and colleagues.

  • Control Ignition Sources: If the material is flammable, remove all sources of ignition.[7]

  • Small Spills: For small spills that can be cleaned up in a short amount of time by trained personnel, use an inert absorbent material to contain and collect the spill.[2] Place the absorbed material into a sealed and labeled container for disposal as halogenated waste.[2]

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.[5]

  • Decontamination: Thoroughly clean the spill area after the material has been removed.

Logical Workflow for Disposal

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_management Container Management & Disposal A Don Appropriate PPE B Work in Chemical Fume Hood A->B C Select Labeled 'Halogenated Waste' Container B->C D Transfer Chemical Waste C->D E Include Contaminated Materials D->E F Keep Container Closed E->F G Do Not Overfill F->G H Request Pickup via EHS G->H

Caption: A logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling 3-Bromo-6-fluorochromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3-Bromo-6-fluorochromone. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling similar halogenated organic compounds and general laboratory safety protocols. It is imperative to treat this compound as a substance with potential hazards and to exercise caution.

Immediate Safety and Handling Protocols

All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1] A risk assessment should be completed before beginning any work, evaluating potential hazards and work procedures.

Personal Protective Equipment (PPE)

The minimum required PPE when handling this compound includes:

PPE CategoryItemSpecifications
Eye and Face Protection Chemical Splash GogglesMust comply with ANSI standard Z87.1.[2] Provides protection from splashes, dust, and impact.[2]
Face ShieldRecommended when there is a significant risk of splashing.[3]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a good choice for general use and protection against a variety of chemicals.[4][5] For prolonged contact or handling of large quantities, consider heavier-duty gloves like neoprene or butyl rubber.[3][4] Always check the glove manufacturer's compatibility chart.
Body Protection Laboratory CoatA flame-resistant lab coat that fully covers the arms is required.[4]
Chemical-Resistant ApronRecommended when handling larger quantities or when there is a splash hazard.
Full-Length Pants and Closed-Toe ShoesRequired to protect the skin from potential spills.[3]
Respiratory Protection N95 RespiratorMay be necessary if there is a risk of inhaling dust or aerosols, especially when engineering controls like a fume hood are not sufficient.[3] A proper fit test and training are required for respirator use.

Experimental Workflow for Handling this compound

The following workflow outlines the key steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials prep_waste Prepare Labeled Waste Container prep_materials->prep_waste handle_weigh Weigh Compound in Fume Hood prep_waste->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction Under Inert Atmosphere (if required) handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste in Designated Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE in Correct Order cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Workflow for Handling this compound

Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and notify your supervisor.

  • Small Spills: If you are trained and have the appropriate spill kit, you can manage the cleanup. Use an inert absorbent material to contain the spill. Place the contaminated material in a sealed and labeled container for hazardous waste disposal.[1]

  • Large Spills: Evacuate the area and contact your institution's emergency response team.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[6]

  • In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[7] Seek medical attention if irritation occurs.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

Waste TypeDisposal Container
Solid Waste Labeled "Halogenated Organic Solid Waste"
Liquid Waste Labeled "Halogenated Organic Liquid Waste"
Contaminated PPE Labeled "Contaminated Solid Waste"

Under no circumstances should this compound be disposed of down the drain or in regular trash.[1] All waste must be collected by a licensed hazardous waste management company.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-fluorochromone
Reactant of Route 2
3-Bromo-6-fluorochromone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.